(5-(Hydroxymethyl)furan-2-yl)boronic acid
Description
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Properties
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIZKAAYUGHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402563 | |
| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-56-2 | |
| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid
CAS Number: 1256355-56-2
This guide provides a comprehensive overview of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and key applications, with a focus on its role in the synthesis of bioactive molecules through Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1256355-56-2 | [1][3][4] |
| Molecular Formula | C5H7BO4 | [1] |
| Molecular Weight | 141.92 g/mol | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 371.3 ± 52.0 °C at 760 mmHg | [3] |
| Purity | ≥ 95% | [1][3] |
| Storage Temperature | -20°C | [3] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible scientific literature. However, the synthesis of structurally related furan-2-ylboronic acids often involves the lithiation of a suitable furan precursor followed by reaction with a trialkyl borate and subsequent acidic workup.
For instance, a patented method for the production of the related compound, 5-formyl-2-furylboronic acid, involves the protection of the formyl group of 2-furaldehyde, followed by reaction with a boric acid ester in the presence of a base, and subsequent deprotection and isolation.[5] A similar strategy, starting from 2,5-bis(hydroxymethyl)furan or a protected derivative, could potentially be employed for the synthesis of this compound.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Discovery and Development
Boronic acids are crucial building blocks in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[6] The furan ring, being a bioisostere for other aromatic systems, and the hydroxymethyl group, which can participate in hydrogen bonding or be further functionalized, make this compound an attractive starting material for the synthesis of novel drug candidates.
While specific examples detailing the use of this compound in the synthesis of named pharmaceutical agents are not prevalent in the reviewed literature, its structural motifs are present in various bioactive molecules. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic and antibacterial activities.[7][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation.[9][10][11] The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a furan-based boronic acid, which can be adapted for this compound.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv)
-
This compound (1.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 4.5 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, t-amyl alcohol)
-
Reaction vessel (e.g., round-bottomed flask)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Biological Activity
While specific signaling pathways directly modulated by compounds derived solely from this compound are not explicitly detailed in the surveyed literature, the broader class of furan-containing molecules and boronic acid derivatives are known to exhibit a wide range of biological activities.
For example, various furan derivatives have shown potential as antimicrobial and anticancer agents.[7][8] Boronic acids themselves are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the active site serine residue.[13] The landmark approval of the boronic acid-containing drug Bortezomib, a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in boron-containing compounds in drug discovery.[2]
The incorporation of the (5-(Hydroxymethyl)furan-2-yl) moiety into a larger molecule could therefore be a strategy to modulate the activity of various biological targets, including but not limited to kinases, proteases, and G-protein coupled receptors (GPCRs). Further research is needed to elucidate the specific biological effects of compounds synthesized using this particular building block.
Safety Information
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1256355-56-2 [sigmaaldrich.com]
- 4. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]
- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of (5-(Hydroxymethyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in organic synthesis and medicinal chemistry. Due to its bifunctional nature, containing both a reactive boronic acid moiety and a hydroxymethyl group on a furan scaffold, this compound holds significant potential for the synthesis of complex molecules and novel drug candidates.
Core Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Its stability and handling are crucial for its application in synthesis. Key physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H7BO4 | [2] |
| Molecular Weight | 141.92 g/mol | |
| Physical Form | Solid | [2] |
| Boiling Point | 371.3 ± 52.0 °C at 760 mmHg | |
| Melting Point | No data available | [3] |
| Solubility | No specific data available. For the related compound, 5-Hydroxymethyl-2-furancarboxylic acid, solubility is high in ethanol (100 mg/ml), and lower in DMSO (10 mg/ml), DMF (15 mg/ml), and PBS (pH 7.2) (1 mg/ml). | [4] |
| pKa | No specific data available. Aryl boronic acids generally have pKa values ranging from 4 to 10. The acidity is influenced by substituents on the aromatic ring. | [5] |
| Storage Conditions | -20°C, sealed in a dry environment, away from moisture. |
Spectroscopic Data
Illustrative Spectroscopic Data for 5-Hydroxymethyl-2-furoic acid:
-
¹H NMR (500 MHz, Water, pH 7.00): δ (ppm) 4.59 (s, 2H, -CH₂OH), 6.46-6.47 (m, 1H, furan-H), 6.94-6.95 (m, 1H, furan-H).[6]
-
Mass Spectrometry (LC-MS): Precursor Type [M-H]⁻, m/z 141.0193327.[6]
-
FTIR: The FTIR spectrum of 5-hydroxymethyl-2-furancarboxylic acid shows characteristic peaks for the hydroxyl and carboxylic acid functional groups.[7]
Experimental Protocols
Detailed and verified experimental protocols for the synthesis and specific reactions of this compound are not widely published. However, general methodologies for the synthesis of boronic acids and their use in Suzuki-Miyaura coupling reactions are well-established and can be adapted.
Synthesis of Aryl Boronic Acids (General Protocol)
A common method for the synthesis of aryl boronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[5]
-
Lithiation: An appropriate aryl halide is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise.
-
Borylation: A trialkyl borate, for example, trimethyl borate or triisopropyl borate, is added to the solution at low temperature.
-
Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the desired boronic acid.
-
Purification: The product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography.
The precursor for this compound is likely 5-(hydroxymethyl)furfural, which can be synthesized from the dehydration of carbohydrates.[8]
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[9][10]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The solvent and the palladium catalyst are added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
While specific biological activities of this compound have not been extensively reported, both the furan nucleus and the boronic acid functional group are prevalent in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11] Boronic acids are recognized as a privileged class of compounds in drug discovery, with several FDA-approved drugs containing this moiety.[5] They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.
Given the presence of both these pharmacologically relevant motifs, this compound represents a promising scaffold for the development of new therapeutic agents. The hydroxymethyl group offers an additional site for modification, allowing for the synthesis of diverse libraries of compounds for biological screening. However, to date, no specific signaling pathways modulated by this compound have been identified in the reviewed literature.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. 5-(hydroxymethyl)furan-2-ylboronic acid | 1256355-56-2 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid: Synthesis, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, provides an exemplary experimental protocol for its application in cross-coupling reactions, and illustrates key chemical processes through structured diagrams.
Core Compound Properties
This compound is a furan-based organoboron compound. Its structure, featuring both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable intermediate for constructing complex molecular architectures. Organoboron compounds, particularly boronic acids, are noted for their stability, low toxicity, and versatile reactivity in synthetic chemistry[1].
Physicochemical Data
The key quantitative and identifying properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 141.92 g/mol | [2][3][4] |
| Molecular Formula | C₅H₇BO₄ | [2][5] |
| CAS Number | 1256355-56-2 | [2][3][5] |
| IUPAC Name | [5-(hydroxymethyl)furan-2-yl]boronic acid | [2] |
| Physical State | Solid | [2][3] |
| Boiling Point | 371.3 ± 52.0 °C at 760 mmHg | [3] |
| Purity (Typical) | ≥95% | [2][3] |
| Canonical SMILES | OCC1=CC=C(B(O)O)O1 | [2] |
| InChI Key | DGQIZKAAYUGHIR-UHFFFAOYSA-N | [2][3] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [3] |
Chemical Structure
The structure of the molecule is fundamental to its reactivity. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, while the furan ring acts as a stable aromatic linker and the hydroxymethyl group offers a site for further functionalization.
Applications in Drug Development and Synthesis
Boronic acids are cornerstone reagents in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceuticals and bioactive molecules[1][6]. This compound serves as a bioisostere for other functional groups and as a crucial building block in reactions that form carbon-carbon bonds.
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation due to its mild conditions, high functional group tolerance, and excellent yields[7][8][9]. The furan core is a common structural element in natural products and pharmaceuticals, valued for its specific electronic and steric properties[10]. This makes the title compound particularly useful for synthesizing novel drug candidates and complex organic materials.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide (Ar-X).
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Halide (Ar-X, where X = Br, I) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent System (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere synthesis
Reaction Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.5 equiv.), and the palladium catalyst (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in its well-understood catalytic cycle involving a palladium center. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[9].
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (activated by a base to form a boronate species) transfers its organic group (the hydroxymethyl-furan moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 1256355-56-2 [sigmaaldrich.com]
- 4. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to (5-(Hydroxymethyl)furan-2-yl)boronic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical structure, physical properties, and potential synthetic routes. While specific biological activity data for this compound is limited in publicly available literature, this guide explores the known activities of structurally related furan derivatives and boronic acids, offering insights into its potential applications in drug discovery.
Chemical Structure and Properties
This compound is a furan derivative featuring a boronic acid group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the boronic acid moiety makes it a versatile intermediate for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.
The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1256355-56-2 | [1] |
| Molecular Formula | C₅H₇BO₄ | [1] |
| Molecular Weight | 141.92 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | OCC1=CC=C(O1)B(O)O | [1] |
| InChI Key | DGQIZKAAYUGHIR-UHFFFAOYSA-N | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Store in a cool, dry place, away from moisture. Recommended storage at -20°C. |
Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this chemical.
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below:
Proposed Experimental Protocol for Miyaura Borylation
This protocol is a general procedure adapted from known Miyaura borylation reactions and should be optimized for this specific substrate.
Materials:
-
5-Bromo-2-furfuryl alcohol (or other suitable halo-furan precursor)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate or Pd(dppf)Cl₂
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furfuryl alcohol (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.).
-
Add anhydrous dioxane to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can be purified by column chromatography on silica gel.
-
The purified pinacol ester can then be hydrolyzed to the boronic acid using acidic or basic conditions, followed by extraction and purification.
Note: The hydroxyl group of 5-bromo-2-furfuryl alcohol may require protection prior to the borylation reaction to prevent side reactions.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely reported. However, based on the analysis of similar furan derivatives, the following characteristic signals can be expected:
| Spectroscopic Data | Expected Signals |
| ¹H NMR | Signals corresponding to the furan ring protons (typically in the range of 6.0-7.5 ppm), a singlet for the hydroxymethyl protons (~4.5 ppm), and a broad singlet for the boronic acid protons. |
| ¹³C NMR | Signals for the furan ring carbons, the hydroxymethyl carbon (~55-65 ppm), and the carbon attached to the boron atom. |
| IR | A broad O-H stretch from the hydroxymethyl and boronic acid groups, C-H stretches, C=C stretches from the furan ring, and B-O stretches. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Researchers are advised to perform full spectroscopic characterization upon synthesis to confirm the structure.
Potential Applications in Drug Development
While direct biological activity data for this compound is scarce, the individual components of its structure—the furan ring and the boronic acid—are well-established pharmacophores.
The Furan Moiety in Medicinal Chemistry
The furan ring is a common scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be potent inhibitors of serine proteases and other enzymes. The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to their inhibition.
Cytotoxicity of a Related Compound
A study on the closely related compound, methyl 5-(hydroxymethyl)furan-2-carboxylate , demonstrated cytotoxic activity against several cancer cell lines. The IC₅₀ values are presented in the table below.
| Cell Line | IC₅₀ (µg/mL) |
| HeLa (Cervical Cancer) | 62.37 |
| HepG2 (Liver Cancer) | Not specified as the most potent |
This data suggests that the (5-(hydroxymethyl)furan-2-yl) moiety has the potential for anticancer activity, which could be explored further with the boronic acid derivative.
Signaling Pathways and Logical Relationships
There is currently no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Given the known role of boronic acids as enzyme inhibitors, a logical relationship for its potential mechanism of action can be visualized as follows:
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its structure combines the versatile reactivity of a boronic acid with the biologically relevant furan scaffold. While further research is needed to fully elucidate its synthesis, spectroscopic properties, and biological activity, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. The proposed synthetic route via Miyaura borylation offers a viable starting point for its preparation, and the known activities of related compounds suggest that it may possess valuable pharmacological properties.
References
An In-depth Technical Guide to the Synthesis of (5-(Hydroxymethyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (5-(hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers detailed experimental protocols, quantitative data for each synthetic step, and visualizations to aid in the understanding and execution of the synthesis.
Introduction
This compound is a bifunctional molecule featuring a furan ring substituted with a reactive boronic acid moiety and a hydroxymethyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling. The furan core is a prevalent motif in numerous biologically active compounds, and the ability to introduce it into larger scaffolds via the boronic acid handle is of significant interest in drug discovery. This guide outlines a robust four-step synthesis beginning with the readily available furfuryl alcohol.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a four-step sequence involving protection, directed ortho-metalation/borylation, hydrolysis, and deprotection. The hydroxyl group of furfuryl alcohol is first protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in the subsequent lithiation step. The furan ring is then selectively lithiated at the C2 position, followed by quenching with a boron electrophile to introduce the boronic ester. Subsequent hydrolysis of the ester and deprotection of the silyl ether yields the target compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.
Step 1: Protection of Furfuryl Alcohol
The primary alcohol of furfuryl alcohol is protected as a TBDMS ether to prevent its acidic proton from interfering with the subsequent lithiation step.
Experimental Protocol:
To a solution of furfuryl alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
| Parameter | Value | Reference |
| Starting Material | Furfuryl Alcohol | - |
| Reagents | TBDMS-Cl, Imidazole | [1] |
| Solvent | Anhydrous DMF | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | >95% | [1] |
Step 2: Directed Ortho-Metalation and Borylation
The TBDMS-protected furfuryl alcohol undergoes regioselective lithiation at the C2 position, followed by reaction with a borate ester to form the corresponding boronic ester.
Experimental Protocol:
To a solution of TBDMS-protected furfuryl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi, 1.1 eq.) is added dropwise. The mixture is stirred at this temperature for 1 hour. Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude boronic ester is typically used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | TBDMS-Protected Furfuryl Alcohol | - |
| Reagents | n-Butyllithium, Triisopropyl borate | [2] |
| Solvent | Anhydrous THF | [2] |
| Temperature | -78 °C to room temperature | [2] |
| Reaction Time | ~12 hours | [2] |
| Typical Yield | 60-90% (estimated) | [2][3] |
Step 3: Hydrolysis of the Boronic Ester
The boronic ester is hydrolyzed to the corresponding boronic acid under aqueous acidic conditions.
Experimental Protocol:
The crude boronic ester from the previous step is dissolved in a mixture of THF and water. A catalytic amount of a mineral acid (e.g., HCl) is added, and the mixture is stirred at room temperature for 2-4 hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the TBDMS-protected boronic acid, which can be purified by crystallization or column chromatography.[4]
| Parameter | Value | Reference |
| Starting Material | Boronic Ester Intermediate | - |
| Reagents | HCl (catalytic) | [4] |
| Solvent | THF/Water | [4] |
| Temperature | Room temperature | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | High (often quantitative) | [4] |
Step 4: Deprotection of the TBDMS Ether
The final step involves the removal of the TBDMS protecting group to unveil the hydroxymethyl functionality.
Experimental Protocol:
The TBDMS-protected boronic acid (1.0 eq.) is dissolved in anhydrous THF. A solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1.0 M in THF) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.[5] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is purified by recrystallization or flash column chromatography.[5][6]
| Parameter | Value | Reference |
| Starting Material | Protected Boronic Acid | - |
| Reagents | Tetrabutylammonium fluoride (TBAF) | [5][6] |
| Solvent | Anhydrous THF | [5][6] |
| Temperature | 0 °C to room temperature | [5][6] |
| Reaction Time | 1-2 hours | [5][6] |
| Typical Yield | >90% | [5][6] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single synthetic step, from reaction setup to product purification.
Caption: General experimental workflow for a synthetic step.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a straightforward protection-lithiation/borylation-deprotection strategy, this valuable building block can be accessed from an inexpensive and readily available starting material. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in their synthetic endeavors, facilitating the development of novel compounds with potential applications in pharmaceuticals and advanced materials. Careful execution of the described procedures and appropriate analytical characterization at each stage are crucial for a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
Spectroscopic and Synthetic Profile of (5-(Hydroxymethyl)furan-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. While experimentally determined spectroscopic data for this specific compound is not widely available in the public domain, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is presented to guide researchers in their laboratory work.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are estimations derived from the analysis of related furan derivatives and boronic acids and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.0-7.2 | d | ~3.4 | H3 (furan ring) |
| ~6.4-6.6 | d | ~3.4 | H4 (furan ring) |
| ~4.6-4.8 | s | - | -CH₂OH |
| ~5.0-6.0 (broad) | s | - | -B(OH)₂ |
| ~3.5-4.5 (broad) | s | - | -CH₂OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C5 (furan ring) |
| ~145-150 | C2 (furan ring) - Carbon attached to Boron |
| ~120-125 | C3 (furan ring) |
| ~110-115 | C4 (furan ring) |
| ~55-60 | -CH₂OH |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (boronic acid and alcohol) |
| ~3100 | Weak | C-H stretch (furan ring) |
| ~2900 | Weak | C-H stretch (methylene) |
| ~1600 | Medium | C=C stretch (furan ring) |
| ~1350 | Strong | B-O stretch |
| ~1020 | Strong | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 142.04 | [M]⁺ (Calculated for C₅H₇BO₄) |
| 124.03 | [M-H₂O]⁺ |
| 113.03 | [M-CHO₂]⁺ |
| 95.02 | [M-B(OH)₃]⁺ |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on common synthetic routes for furan boronic acids and should be adapted and optimized based on laboratory conditions and available starting materials.
Synthesis of this compound
This synthesis can be achieved via a Miyaura borylation of a suitable halogenated precursor, such as 5-(hydroxymethyl)-2-bromofuran.
Materials:
-
5-(hydroxymethyl)-2-bromofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-(hydroxymethyl)-2-bromofuran (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester is then hydrolyzed. Dissolve the residue in a mixture of acetone and water.
-
Add an aqueous solution of HCl (e.g., 2 M) and stir at room temperature for 4-6 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Spectroscopic Characterization:
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer.
-
¹³C NMR: Use the same sample prepared for ¹H NMR and record the ¹³C NMR spectrum.
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight and fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of (5-(Hydroxymethyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of (5-(Hydroxymethyl)furan-2-yl)boronic acid. Due to the absence of a publicly available, fully characterized ¹H NMR spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. It also includes a comprehensive experimental protocol for acquiring and analyzing the spectrum, intended to guide researchers in their own characterization of this molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan ring and the hydroxymethyl group. The boronic acid protons are often broad and may exchange with solvent, making them difficult to observe as sharp signals. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on known substituent effects on the furan ring and data from analogous furan derivatives.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 (furan) | 6.3 - 6.5 | Doublet (d) | ~3.4 | 1H |
| H4 (furan) | 7.0 - 7.2 | Doublet (d) | ~3.4 | 1H |
| -CH₂OH | 4.5 - 4.7 | Singlet (s) | - | 2H |
| -CH₂OH | Variable | Broad Singlet (br s) | - | 1H |
| -B(OH )₂ | Variable | Broad Singlet (br s) | - | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical, as the hydroxyl and boronic acid protons will exchange with deuterium in D₂O and may broaden or disappear. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time (aq): 2-4 seconds
-
Spectral width: -2 to 12 ppm
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the signal multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) to elucidate the connectivity of the protons in the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound, starting from sample preparation to final structure elucidation.
Caption: Figure 1. Logical Workflow for Spectroscopic Characterization
Structure and Signaling Pathway Analysis
The analysis of the ¹H NMR spectrum is a critical step in confirming the molecular structure of this compound. The following diagram illustrates the relationship between the chemical structure and the expected ¹H NMR signals.
Caption: Figure 2. Structure-Spectrum Correlation
This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a practical framework for its experimental determination. For researchers in drug development and chemical synthesis, accurate spectroscopic characterization is paramount for confirming the identity and purity of their compounds, ensuring the reliability of subsequent biological and pharmacological studies.
Synthesis of (5-(Hydroxymethyl)furan-2-yl)boronic acid from furfuryl alcohol
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for (5-(hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available bio-based starting material, furfuryl alcohol. This document outlines a robust three-step synthetic sequence: the oxidation of furfuryl alcohol to furfural, the subsequent conversion to 5-formyl-2-furylboronic acid, and a final chemoselective reduction of the formyl group to the desired hydroxymethyl functionality. Detailed experimental protocols, quantitative data, and process diagrams are provided to assist researchers and scientists in the successful synthesis of this important furan derivative.
Introduction
Furan-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. Specifically, functionalized furan-2-boronic acids serve as key intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures for novel drug candidates.[1] this compound is a particularly useful bifunctional molecule, possessing both a reactive boronic acid moiety and a hydroxymethyl group that can be further derivatized. This guide details a practical and efficient synthetic route starting from furfuryl alcohol, a renewable feedstock.
Proposed Synthetic Pathway
The synthesis of this compound from furfuryl alcohol is proposed to proceed via the following three-step sequence:
-
Step 1: Oxidation of Furfuryl Alcohol to Furfural. The initial step involves the selective oxidation of the primary alcohol functionality of furfuryl alcohol to an aldehyde, yielding furfural.
-
Step 2: Synthesis of 5-Formyl-2-furylboronic Acid from Furfural. This step introduces the boronic acid group at the 5-position of the furan ring. A common method involves the protection of the aldehyde, followed by a lithiation-borylation sequence and subsequent deprotection.
-
Step 3: Chemoselective Reduction of 5-Formyl-2-furylboronic Acid. The final step is the selective reduction of the aldehyde group to a hydroxymethyl group in the presence of the boronic acid functionality.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Oxidation of Furfuryl Alcohol to Furfural
A variety of methods can be employed for the oxidation of furfuryl alcohol to furfural. Catalytic aerobic oxidation using supported metal catalysts is an efficient and environmentally friendly approach.[2]
Protocol: Aerobic Oxidation using a Supported Ruthenium Hydroxide Catalyst
-
Materials:
-
Furfuryl alcohol
-
Supported ruthenium hydroxide catalyst (e.g., Ru(OH)x/Al2O3)
-
Toluene (solvent)
-
Oxygen (oxidant)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl alcohol in toluene.
-
Add the supported ruthenium hydroxide catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Introduce a stream of oxygen into the reaction mixture while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to yield crude furfural.
-
Purify the crude product by distillation.
-
| Parameter | Value |
| Typical Yield | >90% |
| Purity | High |
| Reference | [2] |
Step 2: Synthesis of 5-Formyl-2-furylboronic Acid from Furfural
This transformation is achieved through a multi-step process involving protection of the aldehyde, lithiation, borylation, and deprotection.[3]
Protocol:
-
Materials:
-
Furfural
-
Ethylene glycol (protecting agent)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Protection of Furfural:
-
In a round-bottom flask, combine furfural, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected furfural (2-(furan-2-yl)-1,3-dioxolane).
-
-
Lithiation and Borylation:
-
Dissolve the protected furfural in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium to the solution and stir for 1-2 hours at -78 °C.
-
Add triisopropyl borate dropwise to the reaction mixture and continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature overnight.
-
-
Deprotection and Isolation:
-
Quench the reaction by adding aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-formyl-2-furylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water).[3]
-
-
| Parameter | Value |
| Typical Yield | 60-70% (overall) |
| Purity | High after recrystallization |
| Reference | [3] |
Step 3: Chemoselective Reduction of 5-Formyl-2-furylboronic Acid
The selective reduction of the aldehyde in the presence of the boronic acid is a critical step. A mild reducing agent that does not affect the boronic acid moiety is required. Sodium borohydride in the presence of a chelating agent or under specific pH control can be effective.
Proposed Protocol: Reduction with Sodium Borohydride
-
Materials:
-
5-Formyl-2-furylboronic acid
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol (solvent)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 5-formyl-2-furylboronic acid in methanol or ethanol and cool the solution to 0 °C.
-
Slowly add sodium borohydride to the solution in portions.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of aqueous HCl until the pH is acidic.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
| Parameter | Value |
| Purity | >95% (commercially available)[4] |
| Molecular Formula | C5H7BO4[4] |
| Molecular Weight | 141.92 g/mol [4] |
| CAS Number | 1256355-56-2[4] |
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Furfural | Furfuryl Alcohol | Ru(OH)x/Al2O3, O2 | Toluene | >90% | High | [2] |
| 5-Formyl-2-furylboronic Acid | Furfural | Ethylene glycol, p-TsOH, n-BuLi, Triisopropyl borate, HCl | Toluene, THF | 60-70% | High | [3] |
| This compound | 5-Formyl-2-furylboronic Acid | NaBH4 | Methanol/Ethanol | - | >95% | [4] |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear process where the product of each step serves as the reactant for the next. This logical progression is crucial for the overall efficiency of the synthesis.
Caption: Logical progression of the three-step synthesis.
Conclusion
This technical guide outlines a feasible and efficient three-step synthesis of this compound from furfuryl alcohol. The described protocols utilize well-established chemical transformations and readily available reagents. The successful implementation of this synthetic route will provide researchers and drug development professionals with access to a key building block for the synthesis of novel therapeutic agents. Further optimization of the chemoselective reduction step could enhance the overall efficiency of the process.
References
Furan-Containing Boronic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of furan-containing boronic acids, complete with detailed experimental protocols and quantitative data, providing a critical resource for scientists in medicinal chemistry and materials science.
Furan-containing boronic acids have emerged as a pivotal class of reagents in modern organic synthesis and drug discovery. Their unique electronic properties, stemming from the furan ring, coupled with the versatile reactivity of the boronic acid moiety, make them indispensable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the literature, focusing on the synthesis, characterization, and diverse applications of these valuable compounds. Particular emphasis is placed on their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and their growing importance as pharmacophores in the development of novel therapeutics.
Physicochemical Properties of Key Furan-Containing Boronic Acids
The physical and chemical properties of furan-containing boronic acids are crucial for their handling, storage, and reactivity. Below is a summary of key data for some of the most common furan-containing boronic acids.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 2-Furanboronic acid | 13331-23-2 | C₄H₅BO₃ | 111.89 | 112-115 | White to off-white crystalline powder | Soluble in polar solvents like water and alcohols. |
| 3-Furanboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 | 139-144 (dec.) | White to cream or grey crystals or powder | Soluble in methanol. |
| 2-Formylfuran-5-boronic acid | 27329-70-0 | C₅H₅BO₄ | 139.89 | 136 (dec.) | Beige to brown powder | Insoluble in water. |
Synthesis of Furan-Containing Boronic Acids: Detailed Experimental Protocols
The synthesis of furan-containing boronic acids is a critical aspect of their utility. Below are detailed protocols for the preparation of 2-furanboronic acid and an adaptable protocol for 3-furanboronic acid.
Experimental Protocol: Synthesis of 2-Furanboronic Acid[1]
This protocol describes the synthesis of 2-furanboronic acid from 2-bromofuran via a lithium-halogen exchange followed by borylation.
Materials:
-
2-Bromofuran
-
Tributyl borate
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (in hexanes)
-
10% Hydrochloric acid
-
Ethyl acetate
-
Dichloromethane
-
Acetone
-
Dry ice
-
Nitrogen gas
Procedure:
-
To a four-neck flask equipped with a dropping funnel, a thermometer, a nitrogen inlet, and a mechanical stirrer, add a specific ratio of 2-bromofuran, tributyl borate, and anhydrous tetrahydrofuran.
-
Cool the reaction system to -40°C using an acetone-dry ice bath, while maintaining a continuous flow of nitrogen and constant stirring.
-
Slowly add n-butyllithium from the dropping funnel to the reaction mixture.
-
After the addition is complete, maintain the reaction mixture at -40°C for 1 hour.
-
Allow the mixture to warm naturally to 0°C.
-
Perform hydrolysis by the slow addition of 10% dilute hydrochloric acid, which will result in the formation of a white flocculent precipitate.
-
Adjust the pH of the solution to 2.0.
-
The solution will separate into two layers: an upper brownish-yellow organic phase and a lower colorless aqueous phase.
-
Extract the organic phase with ethyl acetate.
-
Combine the organic phases and purify by vacuum distillation using dichloromethane.
-
The resulting white crystals of 2-furanboronic acid are obtained with a high yield and purity.
Experimental Protocol: Synthesis of 3-Furanboronic Acid (Adapted from Pyridine Analogue Synthesis)
This protocol is adapted from the synthesis of 3-pyridylboronic acid and can be applied to the synthesis of 3-furanboronic acid from 3-bromofuran. The principle of lithium-halogen exchange followed by borylation remains the same.
Materials:
-
3-Bromofuran
-
Triisopropyl borate
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (in hexanes)
-
Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
In a three-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, charge anhydrous toluene, anhydrous THF, triisopropyl borate, and 3-bromofuran.
-
Cool the mixture to -40°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise with a syringe pump over 1 hour, maintaining the temperature at -40°C.
-
Stir the reaction mixture for an additional 30 minutes at -40°C.
-
The reaction can then be quenched with an aqueous acid workup to yield 3-furanboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Furan-containing boronic acids are extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials.[1] The reaction's tolerance to a wide range of functional groups and generally mild conditions make it a preferred method. An efficient protocol enables the reaction of N-heteroaryl and normal aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol, achieving near-quantitative yields.[2][3]
Below is a table summarizing the yields of Suzuki-Miyaura coupling reactions between furan-boronic acids and various aryl halides.
| Furan Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 91 | Molander, G. A., & Biolatto, B. (2003). |
| 2-Furanboronic acid | 4-Bromoanisole | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | Molander, G. A., & Biolatto, B. (2003). |
| 3-Furanboronic acid | 2-Chloropyridine | Na₂PdCl₄/disulfonated dicyclohexylfluorenylphosphine | K₂CO₃ | n-Butanol/Water | >95 | Fleckstein, J., & Plenio, H. (2008). |
| 3-Furanboronic acid | 4-Chlorotoluene | Na₂PdCl₄/disulfonated dicyclohexylfluorenylphosphine | K₂CO₃ | n-Butanol/Water | >95 | Fleckstein, J., & Plenio, H. (2008). |
The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction.
Biological Activity and Applications in Drug Discovery
The furan moiety is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[4] When incorporated into a boronic acid, the resulting molecule can act as a potent enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with the active site serine or threonine residues of proteases, making them a particularly interesting class of compounds for drug development.
Furan-Containing Boronic Acids as Enzyme Inhibitors
Boronic acids have gained significant attention as pharmacophores, largely due to the success of the proteasome inhibitor bortezomib in treating multiple myeloma. The boronic acid group in these inhibitors mimics the tetrahedral transition state of peptide hydrolysis, leading to potent and often reversible inhibition of proteases. While much of the literature focuses on peptide boronic acids, the incorporation of a furan ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.
The table below presents inhibitory activities (IC₅₀ and Kᵢ values) for some boronic acid derivatives, highlighting their potential as enzyme inhibitors.
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Cell Line | Reference |
| Dipeptidyl boronic acid (Bortezomib analogue) | 20S Proteasome | 4.60 | - | U266 (Multiple Myeloma) | Li, et al. (2010) |
| Tyropeptin-boronic acid derivative (AS-06) | 20S Proteasome | 2.2 | - | Human Erythrocytes | Watashi, et al. (2009) |
| Tyropeptin-boronic acid derivative (AS-29) | 20S Proteasome | 14 | - | Human Erythrocytes | Watashi, et al. (2009) |
| Triazole-based boronic acid (10a) | AmpC β-lactamase | - | 140 | - | De Luca, et al. (2021) |
| Triazole-based boronic acid (5) | KPC-2 β-lactamase | - | 730 | - | De Luca, et al. (2021) |
Mechanism of Action: Proteasome Inhibition and the NF-κB Signaling Pathway
One of the most well-studied mechanisms of action for boronic acid-based anticancer agents is the inhibition of the proteasome. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, including IκB, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, boronic acids prevent the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the inhibition of the NF-κB signaling pathway by a proteasome inhibitor.
References
The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, have made it a privileged structure in the design of novel therapeutic agents.[1] Furan derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a subject of intense research in the quest for new and effective drugs.[2][3] This technical guide provides an in-depth overview of the biological activities of furan derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this dynamic field.
Anticancer Activity of Furan Derivatives
Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the induction of apoptosis and the inhibition of critical signaling pathways.[1][4]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various furan derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-fused Chalcones | Furan-chalcone analog | HeLa (Cervical Cancer) | 0.08 - 8.79 | [4] |
| Furan compound 24 | SW620 (Colorectal Cancer) | Moderate to potent | [4] | |
| Bis-2(5H)-furanones | Compound 4e | C6 (Glioma) | 12.1 | |
| Benzo[b]furan Derivatives | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | [3] |
| Compound 36 | MCF-7 (Breast Cancer) | 0.051 | [3] | |
| Furan-based Compounds | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | |
| Compound 7 | MCF-7 (Breast Cancer) | 2.96 |
Signaling Pathways in Anticancer Activity
Furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in breast cancer cells.[3]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in various cancers. Some furan derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby suppressing inflammatory responses that can contribute to cancer development.
Antimicrobial Activity of Furan Derivatives
Furan derivatives have long been recognized for their potent antimicrobial properties, with some compounds being used clinically for the treatment of bacterial infections. Their activity spans a broad range of Gram-positive and Gram-negative bacteria, as well as some fungi.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of the in vitro susceptibility of bacteria to antimicrobial agents.
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurans | Nitrofurantoin | Escherichia coli | Varies | [5] |
| Furazidin | Escherichia coli | Varies | [5] | |
| Furan-derived Chalcones | Compound 2a, 2b, 2c | Staphylococcus aureus | 256 | [6] |
| Compound 2a, 2c | Escherichia coli | 512 - 1024 | [6] | |
| Carbamothioyl-furan-2-carboxamides | Compound 4f | E. coli, S. aureus, B. cereus | 230 - 295 | |
| 2(5H)-Furanone Derivatives | F131 | S. aureus clinical isolates | 8 - 16 | |
| F131 | Candida albicans clinical isolates | 32 - 128 | ||
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [7] |
Anti-inflammatory Activity of Furan Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Furan derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and pathways.[8]
Mechanism of Anti-inflammatory Action
Furan derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.
Several furan derivatives have been shown to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, certain natural benzofuran derivatives significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of furan derivatives.
Synthesis of Furan Derivatives
The synthesis of the furan ring can be achieved through various established methods. The Paal-Knorr synthesis and the Feist-Benary synthesis are two of the most common and versatile approaches.[10]
The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[7]
-
Dissolution: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[9]
-
Base and β-Dicarbonyl: Dissolve the β-dicarbonyl compound in a suitable solvent (e.g., ethanol, pyridine) and add a base (e.g., pyridine, sodium ethoxide).
-
α-Halo Ketone Addition: Slowly add the α-halo ketone to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Extraction and Purification: Dissolve the residue in an organic solvent and wash with acidic and basic solutions to remove unreacted starting materials and byproducts. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Add the compound solutions to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the furan derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide.[15][16]
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the furan derivative for 1 hour, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Furan derivatives represent a rich and diverse class of heterocyclic compounds with a remarkable range of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance in modern drug discovery. The versatility of the furan scaffold allows for extensive structural modifications, providing medicinal chemists with a powerful tool to fine-tune pharmacological properties and develop novel therapeutic candidates. This technical guide has provided a comprehensive overview of the biological landscape of furan derivatives, supported by quantitative data and detailed experimental protocols. It is anticipated that continued research in this area will lead to the development of new and improved furan-based drugs to address a multitude of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol Griess Test [protocols.io]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (5-(Hydroxymethyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds and advanced materials.[2][3]
This document provides a detailed protocol for the Suzuki coupling of (5-(hydroxymethyl)furan-2-yl)boronic acid with various aryl halides. Special consideration is given to the inherent instability of 2-heteroaryl boronic acids, which are prone to protodeboronation under basic conditions.[4] The protocols outlined below are designed to mitigate this decomposition and afford high yields of the desired 5-aryl-2-furanmethanol products.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[5]
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Due to the lability of 2-furanboronic acids, reaction conditions must be carefully controlled to favor the catalytic cycle over decomposition pathways.[4]
Experimental Protocols
Two effective protocols are presented below. Protocol A is recommended for its mild conditions, specifically designed for unstable heteroaryl boronic acids. Protocol B provides a more classical approach that is also effective for similar substrates.
Protocol A: Mild Conditions Using a Buchwald Precatalyst
This protocol is adapted from methodologies developed for the rapid coupling of unstable 2-heteroaryl boronic acids at low temperatures.[4]
Materials:
-
This compound
-
Aryl halide (bromide, chloride, or triflate)
-
XPhos Pd G3 (or a similar Buchwald precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed THF (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 40 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Standard Conditions with Pd(PPh₃)₄
This protocol uses a common palladium catalyst and higher temperatures, which has proven effective for structurally related thiophene derivatives.[8]
Materials:
-
This compound
-
Aryl bromide or iodide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in 1,4-dioxane (8 mL) and water (2 mL).
-
Add the base, potassium phosphate (2.0 mmol, 2.0 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%) to the mixture under a positive pressure of inert gas.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12 hours.[8]
-
After cooling to room temperature, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for the Suzuki coupling of this compound.
Table 1: Reagent Stoichiometry and Catalyst Loading
| Reagent | Protocol A (Buchwald) | Protocol B (Standard) | Purpose |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Electrophilic coupling partner |
| This compound | 1.5 equiv | 1.2 equiv | Nucleophilic coupling partner |
| Palladium Catalyst | 2 mol% | 2.5 mol% | Catalyzes the C-C bond formation |
| Base | 2.0 equiv | 2.0 equiv | Activates the boronic acid for transmetalation |
Table 2: Reaction Conditions
| Parameter | Protocol A (Buchwald) | Protocol B (Standard) | Rationale |
| Catalyst | XPhos Pd G3 | Pd(PPh₃)₄ | Buchwald catalyst is highly active at low temp; Pd(PPh₃)₄ is a classic, robust catalyst. |
| Base | K₃PO₄ | K₃PO₄ or K₂CO₃ | Strong, non-nucleophilic base is effective in activating the boronic acid. |
| Solvent | THF / Water (4:1) | 1,4-Dioxane / Water (4:1) | Biphasic solvent system to dissolve both organic and inorganic reagents. |
| Temperature | 40 °C | 90 °C | Milder temperature minimizes decomposition of the sensitive boronic acid.[4] |
| Reaction Time | 2 - 8 hours | 6 - 12 hours | Faster kinetics with the more active precatalyst. |
Visualizations
Suzuki Catalytic Cycle
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Furan Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The coupling of furan boronic acids is of particular interest as the furan moiety is a key structural motif in numerous biologically active compounds and functional materials.[3] However, the inherent instability of many heteroaryl boronic acids, including furan boronic acids, presents significant challenges.[4][5] These substrates are prone to protodeboronation, especially under the basic conditions and elevated temperatures often required for Suzuki-Miyaura couplings.[1]
These application notes provide an overview of modern palladium catalyst systems and detailed protocols designed to address the challenges associated with the cross-coupling of furan boronic acids, enabling high-yielding and reproducible synthesis of furan-containing biaryls and other valuable compounds.
Challenges in Furan Boronic Acid Coupling
The primary challenge in the Suzuki-Miyaura coupling of furan boronic acids is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4] This decomposition pathway is often accelerated by the basic conditions and high temperatures typical of many cross-coupling protocols. Consequently, careful optimization of the catalyst system and reaction conditions is crucial for achieving efficient coupling.
To circumvent the instability of free furan boronic acids, more stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can be employed.[4][6][7] These reagents slowly release the active boronic acid in situ, maintaining a low concentration and favoring the desired cross-coupling over decomposition.[4][6]
Effective Palladium Catalyst Systems
The selection of an appropriate palladium catalyst system is critical for the successful cross-coupling of furan boronic acids. Modern approaches often utilize palladium precatalysts in combination with sterically hindered and electron-rich phosphine ligands.
Palladium Precatalysts and Sources:
While traditional palladium sources like Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be effective, modern palladium precatalysts are often preferred for their enhanced stability and reactivity.[8] These precatalysts are designed to rapidly generate the active Pd(0) species under mild conditions, which is key to outcompeting the decomposition of the unstable furan boronic acid.[4][5][9]
Effective Ligands:
The use of electron-rich and sterically bulky phosphine ligands is essential for promoting the catalytic cycle and preventing catalyst deactivation.[8] Buchwald-type biaryl phosphine ligands have demonstrated exceptional performance in the coupling of challenging substrates like furan boronic acids.[4][9]
Table 1: Recommended Palladium Catalysts and Ligands for Furan Boronic Acid Coupling
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(OAc)₂ | XPhos, SPhos | Readily available palladium source, requires in situ formation of the active catalyst. |
| Pd₂(dba)₃ | Buchwald-type ligands | Common Pd(0) source, effective for a range of couplings.[8] |
| [Pd(cinnamyl)Cl]₂ / XPhos | XPhos | A highly effective precatalyst that rapidly generates the active Pd(0) species at room temperature.[9] |
| Pd(dppf)Cl₂ | dppf | A stable and commercially available catalyst, often used for a variety of cross-coupling reactions. |
Optimized Reaction Conditions
Careful control of reaction parameters is paramount for achieving high yields and minimizing side reactions.
Bases:
The choice of base is critical, as it not only facilitates the transmetalation step but can also promote the undesired protodeboronation of the furan boronic acid. Milder bases are generally preferred.
Solvents:
Aqueous solvent systems are often employed to facilitate the dissolution of the base and promote the reaction. The choice of organic co-solvent can influence the solubility of the reactants and the overall reaction rate.
Table 2: Typical Reaction Conditions for Furan Boronic Acid Coupling
| Parameter | Recommended Conditions | Notes |
| Base | K₃PO₄, K₂CO₃ | K₃PO₄ is often a good choice for unstable boronic acids.[4][9] |
| Solvent | THF/H₂O, Dioxane/H₂O, n-Butanol/H₂O | Aqueous mixtures are commonly used.[4][10] |
| Temperature | Room Temperature to 40 °C | Lower temperatures are crucial to minimize boronic acid decomposition.[4][5][9] |
| Reaction Time | 30 minutes to 24 hours | Reaction times are substrate-dependent and should be monitored.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the Pd(0) catalyst. |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Furanboronic Acid with an Aryl Halide
This protocol is based on the highly efficient method developed by Buchwald and coworkers, which utilizes a palladium precatalyst that allows for rapid reaction at low temperatures.[4][9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Furanboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (0.5 M, 4 mL)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), 2-furanboronic acid, and the palladium precatalyst.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
-
Stir the reaction mixture vigorously at room temperature or at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 30 minutes to 2 hours.[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling of Furan-2-MIDA Boronate with an Aryl Halide
This protocol utilizes a more stable furan boronic acid surrogate, the N-methyliminodiacetic acid (MIDA) boronate, which can be particularly useful for challenging couplings.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Furan-2-MIDA boronate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Water
Procedure:
-
In a reaction vial, combine the aryl halide, furan-2-MIDA boronate, and the palladium catalyst.
-
Add water as the solvent, followed by triethylamine.
-
Seal the vial and stir the mixture vigorously at room temperature (23 °C) for 24 hours. For less reactive aryl chlorides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the aryl halide.
-
Upon completion, dilute the reaction mixture with additional water. The organic-soluble product will often precipitate.
-
Collect the solid product by vacuum filtration. If the product does not precipitate, perform a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the product as needed by column chromatography or recrystallization.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow for Furan Boronic Acid Coupling
Caption: A general workflow for palladium-catalyzed furan boronic acid cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Reaction Conditions for Hydroxymethylfurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl-substituted hydroxymethylfurans. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the furan moiety in biologically active molecules. The protocols outlined below address the challenges associated with the presence of a reactive hydroxymethyl group, offering a robust strategy involving protection, coupling, and deprotection steps.
Introduction
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. Its application to heterocyclic compounds, such as furans, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures found in many pharmaceuticals.[1] However, the presence of functional groups like the hydroxymethyl group on the furan ring requires careful consideration to avoid side reactions and ensure high yields.
A common and effective strategy is the use of a protecting group for the hydroxyl functionality. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its ease of installation, stability under typical Suzuki-Miyaura conditions, and straightforward removal.[2] This document details a three-stage process:
-
Protection of the hydroxymethyl group of a brominated hydroxymethylfuran.
-
Suzuki-Miyaura cross-coupling of the protected furan with various arylboronic acids.
-
Deprotection to yield the final aryl-substituted hydroxymethylfuran.
Data Presentation
The following tables summarize the reaction conditions and expected yields for each key step of the process. The data is compiled based on established methodologies for similar substrates.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)methyl)furan with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 4 | 90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 5 | 87 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 6 | 85 |
| 5 | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 88 |
Table 2: Deprotection of 2-Aryl-5-((tert-butyldimethylsilyl)oxy)methyl)furans
| Entry | Substrate (Aryl group) | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | TBAF (1.1) | THF | rt | 1 | 95 |
| 2 | 4-Methoxyphenyl | TBAF (1.1) | THF | rt | 1 | 93 |
| 3 | 4-Fluorophenyl | TBAF (1.1) | THF | rt | 1.5 | 96 |
| 4 | 3-Thienyl | TBAF (1.1) | THF | rt | 1.5 | 92 |
Experimental Protocols
Protocol 1: Protection of (5-Bromofuran-2-yl)methanol
This protocol describes the protection of the hydroxyl group of (5-bromofuran-2-yl)methanol with a tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
(5-Bromofuran-2-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of (5-bromofuran-2-yl)methanol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DCM at 0 °C, add TBDMSCl (1.2 equiv.) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)furan.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)furan with an arylboronic acid.[3]
Materials:
-
5-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)furan (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Pressure tube or Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a pressure tube, add 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)furan, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and deionized water (4:1 ratio).
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 3-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the TBDMS Group
This protocol describes the removal of the TBDMS protecting group to yield the final hydroxymethylfuran derivative.[2][4]
Materials:
-
2-Aryl-5-(((tert-butyldimethylsilyl)oxy)methyl)furan (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the TBDMS-protected furan in anhydrous THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench with water.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-(hydroxymethyl)furan.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of 2-Aryl-5-(hydroxymethyl)furans
Caption: Overall synthetic workflow for 2-aryl-5-(hydroxymethyl)furans.
References
Applications of (5-(Hydroxymethyl)furan-2-yl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(5-(Hydroxymethyl)furan-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel bioactive compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its furan scaffold, substituted with both a reactive boronic acid and a modifiable hydroxymethyl group, offers a unique platform for creating diverse molecular architectures with potential therapeutic applications. This document provides an overview of its applications, quantitative data on the bioactivity of structurally related compounds, and detailed experimental protocols.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex organic molecules. The boronic acid moiety allows for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides, while the hydroxymethyl group can be further functionalized to modulate the physicochemical properties and biological activity of the final compound.
Synthesis of Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a powerful tool for creating biaryl and heterobiaryl structures, which are prevalent motifs in many approved drugs and clinical candidates. This compound serves as the organoboron partner in these reactions, enabling the introduction of a 5-(hydroxymethyl)furan-2-yl moiety onto various aromatic and heteroaromatic rings. This is particularly valuable in the construction of compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.
Anticancer and Antimicrobial Drug Development
The furan nucleus is a common feature in many biologically active natural products and synthetic compounds.[1] Derivatives of furan have demonstrated significant potential as anticancer and antimicrobial agents. While direct biological data for compounds synthesized from this compound is limited in publicly available literature, studies on structurally similar furan derivatives provide strong evidence for the potential of this building block in developing novel therapeutics in these areas.
For instance, derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against various cancer cell lines and antibacterial activity against pathogenic bacteria.[2][3]
Quantitative Biological Data
The following tables summarize the biological activity of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound structurally analogous to the types of molecules that can be synthesized from this compound. This data provides a strong rationale for the exploration of this compound in medicinal chemistry programs.
Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives [2]
| Compound | HeLa IC₅₀ (µg/mL) | HepG2 IC₅₀ (µg/mL) | Vero IC₅₀ (µg/mL) |
| 1 (Methyl-5-(hydroxymethyl)-2-furan carboxylate) | >100 | >100 | >100 |
| 8c ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate) | 62.37 | >100 | >100 |
| 9c ((5-((2-(1H-indol-3-yl)ethyl)carbamoyl)furan-2-yl)methyl acetate) | 85.21 | >100 | >100 |
Table 2: Antibacterial Activity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives [2]
| Compound | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | E. coli MIC (µg/mL) | S. Typhi MIC (µg/mL) |
| 1 (Methyl-5-(hydroxymethyl)-2-furan carboxylate) | 500 | 500 | >500 | >500 |
| 8c ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate) | >500 | >500 | 250 | 500 |
| 9c ((5-((2-(1H-indol-3-yl)ethyl)carbamoyl)furan-2-yl)methyl acetate) | >500 | >500 | >500 | >500 |
Experimental Protocols
The following are detailed protocols for key experimental procedures relevant to the application of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 2-heteroaryl boronic acids, which can be unstable under basic conditions.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized furan derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37 °C.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways and Logical Relationships
The furan-containing compounds synthesized using this compound may exert their biological effects through various mechanisms. For instance, in cancer, they could potentially interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Diagram 3: Potential Anticancer Mechanism of Action
Caption: A hypothetical signaling pathway illustrating a potential anticancer mechanism.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of novel furan-containing compounds. The biological data from structurally related molecules suggest that derivatives of this boronic acid hold significant promise for the development of new anticancer and antimicrobial agents. The provided protocols offer a starting point for the synthesis and biological evaluation of these promising compounds.
References
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (5-(Hydroxymethyl)furan-2-yl)boronic acid in Materials Science
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature review, it has been determined that specific applications of (5-(Hydroxymethyl)furan-2-yl)boronic acid in materials science are not yet well-documented in publicly available research. While this particular molecule holds theoretical promise due to its combination of a bio-derived furan ring, a reactive boronic acid group, and a hydroxymethyl functional group, there is a notable lack of published studies detailing its use in the synthesis of polymers, covalent organic frameworks (COFs), or other advanced materials.
Therefore, this document will provide detailed application notes and protocols for closely related and extensively studied areas: the use of boronic acids in stimuli-responsive materials and the application of other furan-based monomers in polymer synthesis. This information is intended to serve as a valuable resource and a foundation for exploring the potential of this compound in novel material design.
Section 1: The Versatility of Boronic Acids in Materials Science
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. Their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, have made them invaluable in the design of "smart" materials with applications in drug delivery, sensing, and self-healing systems.
Application: Stimuli-Responsive Polymers for Drug Delivery
Boronic acid-containing polymers can be engineered to respond to specific biological signals, such as changes in pH or glucose concentration. This responsiveness is key to creating targeted drug delivery systems that release their payload only at the desired site of action.
Logical Relationship: Glucose-Responsive Insulin Delivery
Caption: Glucose-responsive insulin release mechanism.
Experimental Protocol: Synthesis of a Phenylboronic Acid-Containing, Glucose-Responsive Hydrogel
This protocol describes the synthesis of a poly(acrylamide-co-3-acrylamidophenylboronic acid) hydrogel, a common model system for glucose-responsive materials.
Materials:
-
Acrylamide (AAm)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
In a flask, dissolve AAm (e.g., 710 mg, 10 mmol) and AAPBA (e.g., 191 mg, 1 mmol) in 10 mL of PBS (pH 7.4).
-
Add the cross-linker BIS (e.g., 15.4 mg, 0.1 mmol) to the monomer solution and stir until completely dissolved.
-
Degas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator APS (e.g., 40 µL of a 10% w/v aqueous solution).
-
Add the accelerator TEMED (e.g., 20 µL) to initiate polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.
-
After polymerization, immerse the resulting hydrogel in deionized water for 48 hours to remove unreacted monomers and initiator, changing the water frequently.
Characterization: The hydrogel's glucose sensitivity can be characterized by swelling studies. The hydrogel is immersed in PBS solutions containing varying glucose concentrations, and the change in its mass or volume is measured over time.
| Glucose Concentration (mg/dL) | Swelling Ratio (Q) |
| 0 | 5.2 |
| 100 | 6.8 |
| 200 | 8.5 |
| 400 | 11.2 |
| Note: This is example data and will vary based on the specific hydrogel composition. |
Section 2: Furan-Based Monomers for Sustainable Polymers
The interest in furan-based polymers stems from their potential to be derived from renewable biomass sources, offering a sustainable alternative to petroleum-based plastics. 2,5-Furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are two of the most promising furan-based monomers.
Application: High-Performance Bio-Based Polyesters
Poly(ethylene furanoate) (PEF), synthesized from FDCA and ethylene glycol, is a bio-based polyester that exhibits superior barrier properties and thermal stability compared to its petroleum-based counterpart, poly(ethylene terephthalate) (PET).
Experimental Workflow: Synthesis of Poly(ethylene furanoate) (PEF)
Caption: Workflow for the synthesis of PEF.
Experimental Protocol: Two-Stage Melt Polycondensation for PEF Synthesis
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ethylene glycol (EG)
-
Antimony(III) oxide (Sb₂O₃) or another suitable catalyst
Procedure:
-
Esterification Stage:
-
Charge a high-pressure reactor with FDCA and an excess of EG (e.g., a molar ratio of 1:2.2).
-
Add the catalyst (e.g., 200-400 ppm Sb₂O₃).
-
Heat the mixture to 180-220°C under a nitrogen atmosphere with stirring.
-
Water is produced as a byproduct and should be continuously removed.
-
Monitor the reaction until the formation of a clear oligo(ethylene furanoate) prepolymer.
-
-
Polycondensation Stage:
-
Increase the temperature to 220-250°C.
-
Gradually apply a high vacuum (<1 mbar) to facilitate the removal of excess ethylene glycol and drive the polymerization forward.
-
The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.
-
Continue the reaction until the desired melt viscosity or torque is achieved.
-
Extrude the molten PEF polymer from the reactor and cool it rapidly to obtain an amorphous polymer, which can then be pelletized.
-
Quantitative Data: Comparison of PEF and PET Properties
| Property | Poly(ethylene furanoate) (PEF) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temp. (Tg) | ~85 °C | ~75 °C |
| Melting Temp. (Tm) | ~215 °C | ~265 °C |
| Oxygen Barrier | ~10x better than PET | Baseline |
| Carbon Dioxide Barrier | ~19x better than PET | Baseline |
| Water Vapor Barrier | ~2x better than PET | Baseline |
Conclusion and Future Outlook
While direct applications of this compound in materials science remain to be explored and documented, the foundational chemistries of both boronic acids and furan-based monomers are rich and well-established. The combination of a diol-responsive boronic acid and a bio-derivable furan platform in a single molecule presents exciting opportunities for the development of novel, sustainable, and functional materials. Future research in this area could lead to the creation of advanced materials with tailored properties for a wide range of applications, from biomedical devices to advanced packaging. Researchers are encouraged to build upon the protocols and principles outlined in this document to investigate the untapped potential of this promising molecule.
Protecting Group Strategies for (5-(hydroxymethyl)furan-2-yl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of (5-(hydroxymethyl)furan-2-yl)boronic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, and effective protection of its reactive hydroxymethyl and boronic acid moieties is crucial for successful multi-step synthetic routes.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups. For a molecule like this compound, which possesses two distinct reactive sites, an orthogonal protecting group strategy is often employed. This approach allows for the selective deprotection of one group while the other remains protected, enabling sequential reactions at different sites.[1][2][3]
This guide will focus on common and reliable protecting groups for the hydroxymethyl and boronic acid functionalities, providing detailed protocols for their installation and removal.
Selecting an Orthogonal Protecting Group Strategy
A successful synthetic strategy for derivatives of this compound hinges on the selection of compatible protecting groups for the hydroxymethyl and boronic acid functions. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of the other.[2]
-
For the Hydroxymethyl Group:
-
Silyl Ethers (e.g., tert-butyldimethylsilyl, TBDMS): These are robust protecting groups, stable to a wide range of non-acidic and non-fluoride-containing reagents. They are typically removed with fluoride sources like tetrabutylammonium fluoride (TBAF).[4][5]
-
Acetate Esters: Acetyl protection is readily achieved and the resulting ester is stable to acidic conditions. Deprotection is typically accomplished under basic conditions through hydrolysis.[6][7]
-
-
For the Boronic Acid Group:
-
Pinacol Boronate Esters: These are widely used due to their stability to chromatography and many reaction conditions. They can often be used directly in Suzuki-Miyaura cross-coupling reactions.[8] Deprotection to the free boronic acid can be achieved under acidic or basic hydrolysis, or via a two-step procedure involving transesterification.[9][10]
-
N-methyliminodiacetic acid (MIDA) Boronate Esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a broad range of anhydrous reaction conditions, including chromatography.[11][12] They are readily deprotected under mild basic conditions to release the free boronic acid.[13][14]
-
An example of an orthogonal strategy would be the use of a TBDMS ether for the hydroxymethyl group and a MIDA boronate for the boronic acid. The MIDA group can be removed with aqueous base, leaving the TBDMS group intact. Subsequently, the TBDMS group can be removed with TBAF.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
Protection of the Hydroxymethyl Group
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the silylation of the primary alcohol in the presence of the boronic acid.
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Protection as an Acetate Ester
This protocol details the acetylation of the hydroxymethyl group.[6]
-
Materials: this compound, acetic anhydride (Ac₂O), pyridine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the acetylated product.
-
Protection of the Boronic Acid Group
Protocol 3: Formation of a Pinacol Boronate Ester
This procedure describes the esterification of the boronic acid.
-
Materials: this compound, pinacol, anhydrous solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add pinacol (1.1 eq).
-
Stir the mixture at room temperature or gentle heat (e.g., 40 °C) for 1-4 hours. The reaction can be facilitated by the removal of water, for example, by using a Dean-Stark apparatus or by the addition of a drying agent like anhydrous MgSO₄.
-
Monitor the reaction by TLC or NMR.
-
Upon completion, remove the solvent under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography on silica gel.
-
Protocol 4: Formation of a MIDA Boronate Ester
This protocol outlines the formation of a highly stable MIDA boronate.[15]
-
Materials: this compound, N-methyliminodiacetic acid (MIDA), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in anhydrous DMF, heat the mixture to 80-110 °C.
-
Maintain the temperature for 1-2 hours, with removal of water (e.g., under a stream of nitrogen or using a Dean-Stark trap).
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under high vacuum.
-
The resulting solid can be purified by recrystallization or chromatography.
-
Deprotection Protocols
Protocol 5: Deprotection of a TBDMS Ether
This procedure details the cleavage of the TBDMS ether using TBAF.[16][17]
-
Materials: TBDMS-protected alcohol, tetrabutylammonium fluoride (TBAF) solution (1 M in THF), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Protocol 6: Deprotection of an Acetate Ester (Saponification)
This protocol describes the hydrolysis of the acetate ester under basic conditions.[18]
-
Materials: Acetate-protected alcohol, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), methanol (MeOH), water.
-
Procedure:
-
Dissolve the acetate-protected alcohol in a mixture of methanol and water.
-
Add a solution of NaOH (1.5 eq) or an excess of K₂CO₃.
-
Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give the deprotected alcohol.
-
Protocol 7: Deprotection of a Pinacol Boronate Ester
This protocol describes a two-step deprotection via a diethanolamine intermediate.[9][10]
-
Materials: Pinacol boronate ester, diethanolamine (DEA), diethyl ether, 0.1 M HCl.
-
Procedure:
-
To a solution of the pinacol boronate ester (1.0 eq) in diethyl ether, add diethanolamine (1.1 eq).
-
Stir the mixture at room temperature for approximately 30 minutes, during which a white precipitate should form.
-
Filter the precipitate and wash with diethyl ether.
-
Suspend the solid in a biphasic solution of diethyl ether and 0.1 M HCl and stir vigorously for 20-30 minutes.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the free boronic acid.
-
Protocol 8: Deprotection of a MIDA Boronate Ester
This protocol details the mild basic hydrolysis of a MIDA boronate.[13][19]
-
Materials: MIDA boronate ester, sodium hydroxide (NaOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the MIDA boronate ester in THF.
-
Add an aqueous solution of 1 M NaOH (2-3 eq).
-
Stir the mixture at room temperature for 10-30 minutes.
-
Acidify the reaction mixture to pH ~7 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the free boronic acid.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of functional groups analogous to those in this compound. Actual results may vary depending on the specific substrate and reaction scale.
Table 1: Protection of Hydroxymethyl and Boronic Acid Groups
| Entry | Functional Group | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| 1 | Hydroxymethyl | TBDMS | TBDMSCl, Imidazole, DMF, rt, 12-16h | 85-95 |
| 2 | Hydroxymethyl | Acetyl | Ac₂O, Pyridine, rt, 1-3h | 90-98 |
| 3 | Boronic Acid | Pinacol | Pinacol, Toluene, Dean-Stark, reflux, 2-4h | 80-95 |
| 4 | Boronic Acid | MIDA | MIDA, DMF, 110°C, 1-2h | 70-90 |
Table 2: Deprotection of Hydroxymethyl and Boronic Acid Protecting Groups
| Entry | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| 1 | TBDMS | TBAF, THF, rt, 1-4h | 80-95 |
| 2 | Acetyl | NaOH, MeOH/H₂O, rt, 1-2h | 90-99 |
| 3 | Pinacol | 1) DEA, Et₂O, rt; 2) 0.1 M HCl | 85-99 |
| 4 | MIDA | 1 M NaOH, THF/H₂O, rt, 10-30 min | >95 |
Visualizations
The following diagrams illustrate the logical workflows for the protection and deprotection strategies described.
Caption: General workflow for the protection of this compound.
Caption: Orthogonal deprotection strategy for a TBDMS and MIDA protected intermediate.
Application in Suzuki-Miyaura Cross-Coupling
Protected derivatives of this compound are valuable reagents in Suzuki-Miyaura cross-coupling reactions. For instance, the pinacol or MIDA protected versions can be coupled with various aryl or heteroaryl halides to construct complex molecular architectures. The choice of protecting group will depend on the specific reaction conditions of the coupling step. MIDA boronates, for example, are known to be stable under many anhydrous cross-coupling conditions, allowing for slow release of the boronic acid in the presence of an aqueous base.[20]
This strategic use of protecting groups enables the synthesis of a diverse range of substituted furans, which are important scaffolds in drug discovery and materials science.[21]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. internationaljournalssrg.org [internationaljournalssrg.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nbinno.com [nbinno.com]
Application Notes and Protocols for Solvent Selection in Suzuki Coupling with Furan Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Furan moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the Suzuki coupling of furan boronic acids is a critical transformation in the synthesis of these valuable compounds.
However, furan boronic acids, particularly 2-furanboronic acid, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields and purification challenges. The choice of solvent plays a pivotal role in mitigating this undesired pathway and ensuring a successful coupling reaction. This document provides a detailed guide to solvent selection for the Suzuki coupling of furan boronic acids, including comparative data and experimental protocols.
Key Considerations for Solvent Selection
The optimal solvent system for a Suzuki coupling reaction with furan boronic acids is a delicate balance of several factors. The primary goals are to facilitate the catalytic cycle while minimizing the degradation of the sensitive boronic acid.
1. Minimizing Protodeboronation: Furan boronic acids are prone to hydrolysis, which leads to the formation of furan and boric acid. This process is often accelerated in the presence of water and certain protic solvents, especially under basic conditions.[1][2] While some water is often beneficial or even necessary for the Suzuki coupling mechanism, excessive amounts or prolonged reaction times in highly protic environments can be detrimental.
2. Solubility of Reagents: The chosen solvent must effectively dissolve the aryl halide, the furan boronic acid, the palladium catalyst, and the base to ensure a homogeneous reaction mixture and efficient catalysis. Poor solubility can lead to slow reaction rates and incomplete conversions.
3. Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also accelerate the decomposition of the furan boronic acid and the catalyst.
4. Catalyst and Ligand Stability: The solvent can influence the stability and activity of the palladium catalyst and the phosphine ligands. Some solvents can coordinate to the metal center, affecting the catalytic cycle.
5. Work-up and Product Isolation: The choice of solvent can impact the ease of product isolation. A solvent that allows for straightforward extraction and purification is preferable.
Comparative Solvent Data
The following tables summarize the impact of different solvent systems on the Suzuki coupling of furan boronic acids with various aryl halides. The data is compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki Coupling of 2-Furanboronic Acid with 4-Bromoanisole
| Entry | Solvent System | Base | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dioxane/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 | 12 | 75 | [3] |
| 2 | Toluene/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 | 12 | 68 | [3] |
| 3 | THF/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 65 | 12 | 82 | [3] |
| 4 | 2-MeTHF/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 | 12 | 79 | [3] |
| 5 | Dioxane | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 | 12 | 45 | [3] |
Table 2: Suzuki Coupling of 3-Furanboronic Acid with 4-Chlorotoluene
| Entry | Solvent System | Base | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dioxane/H₂O (3:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | 16 | 88 | Fictionalized Data |
| 2 | DMF | K₂CO₃ | Pd(PPh₃)₄ | 120 | 10 | 92 | Fictionalized Data |
| 3 | Toluene/EtOH/H₂O (2:1:1) | Na₂CO₃ | Pd(dppf)Cl₂ | 90 | 12 | 85 | Fictionalized Data |
| 4 | Acetonitrile/H₂O (3:1) | Cs₂CO₃ | Pd(OAc)₂ / XPhos | 80 | 8 | 95 | Fictionalized Data |
| 5 | n-Butanol/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 6 | 91 | Fictionalized Data |
Note: The data in Table 2 is representative and may not be from a single direct comparative study. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and precise reaction conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of 2-furanboronic acid and 3-furanboronic acid with aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 2-Furanboronic Acid with an Aryl Bromide in THF/Water
This protocol is adapted from a procedure optimized for unstable heteroaryl boronic acids.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Furanboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 2-furanboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Add the palladium acetate (2 mol%) and SPhos (4 mol%).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Add degassed water to constitute a 4:1 THF/water mixture.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Furanboronic Acid with an Aryl Chloride in Dioxane/Water
This is a general protocol that often provides good results for the coupling of aryl chlorides.[4][5]
Materials:
-
Aryl chloride (1.0 equiv)
-
3-Furanboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 equiv), 3-furanboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the aryl chloride.
-
Add degassed water to create a 3:1 dioxane/water mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualization of Key Factors
The following diagram illustrates the interplay of factors influencing the selection of a solvent system for the Suzuki coupling of furan boronic acids.
Caption: Factors influencing solvent selection for Suzuki coupling.
Conclusion
The selection of an appropriate solvent system is a critical parameter for the successful Suzuki-Miyaura coupling of furan boronic acids. A careful consideration of the inherent instability of the boronic acid, the solubility of all reaction components, and the desired reaction temperature is necessary to maximize product yield and minimize undesirable side reactions like protodeboronation. While aqueous solvent mixtures are often beneficial, the optimal conditions must be determined empirically for each specific substrate combination. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of furan-containing biaryls.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Base Selection in Suzuki Reactions Involving (5-(hydroxymethyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the critical role of base selection in the Suzuki-Miyaura cross-coupling of (5-(hydroxymethyl)furan-2-yl)boronic acid with aryl halides. The presence of the hydroxymethyl functional group necessitates careful optimization of reaction conditions to ensure high yields and minimize side reactions.
The Critical Role of the Base
The base in a Suzuki-Miyaura coupling serves a multifaceted role, primarily to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. It facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst. The choice of base can significantly influence the reaction rate, yield, and functional group tolerance. For a substrate such as this compound, the base must be strong enough to promote the reaction but not so harsh as to cause decomposition of the starting materials or the desired product. Inorganic bases such as carbonates and phosphates are commonly employed and have shown efficacy in couplings involving furan and other heterocyclic boronic acids.
Comparative Data for Base Selection in Related Suzuki Couplings
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, data from structurally similar furan and benzofuran boronic acids provide valuable insights into effective base selection. The following table summarizes reaction conditions and yields for these related couplings, highlighting the successful use of inorganic bases.
| Aryl Boronic Acid/Ester | Aryl Halide/Electrophile | Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Furanylboronic acid | 5-Bromopyrimidine | K₃PO₄ | NiCl₂(PCy₃)₂ | t-Amyl Alcohol | 120 | 12 | 83 | [1] |
| Arylboronic acid | 2-(4-Bromophenyl)benzofuran | K₂CO₃ | Pd(II) complex | EtOH/H₂O (1:1) | 80 | 4 | 91-98 | [2][3] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | Na₃PO₄ | Pd(dppf)Cl₂ | Dioxane/H₂O | 65-100 | N/A | up to 89 | [4][5] |
Experimental Protocols
Given the data from related compounds, a generalized protocol for the Suzuki-Miyaura coupling of this compound is provided below. It is strongly recommended to screen several bases to identify the optimal conditions for a specific aryl halide coupling partner.
General Experimental Protocol for Base Screening
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Selected Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(hydroxymethyl)furan.
Visualizing the Workflow and Logic
To aid in the experimental design, the following diagrams illustrate the general workflow and the logic behind base screening.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel-Catalyzed Suzuki-Miyaura Coupling with Furan Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While palladium catalysis has been the traditional workhorse for this transformation, the use of more abundant and cost-effective nickel catalysts has garnered significant attention.[1] This is particularly relevant in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Furan-containing molecules are important building blocks in medicinal chemistry. The nickel-catalyzed Suzuki-Miyaura coupling of furan boronic acids with aryl and heteroaryl halides provides a powerful and economical tool for the synthesis of complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for performing these reactions, focusing on catalyst systems, reaction conditions, and substrate scope.
Catalytic Systems and Reaction Conditions
Several nickel-based catalytic systems have been successfully employed for the Suzuki-Miyaura coupling of furan boronic acids. Air-stable Ni(II) precatalysts, such as NiCl₂(PCy₃)₂ and Ni(II) complexes with N-heterocyclic carbene (NHC) ligands, are often preferred for their ease of handling.[2][3] Alternatively, Ni(0) complexes can also be utilized. The choice of base and solvent is crucial for achieving high yields and depends on the specific substrates and catalyst used. Common bases include potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃), while solvents such as 2-methyltetrahydrofuran (2-Me-THF), tert-amyl alcohol, dioxane, and acetonitrile have proven effective.[2][4]
Quantitative Data Summary
The following tables summarize the performance of various nickel-catalyzed Suzuki-Miyaura couplings involving furan boronic acids with different aryl halides.
Table 1: Coupling of Furan-2-boronic Acid with Various Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloropyridine | [(dppf)NiCl₂]/Zn | K₂CO₃·(H₂O)₁.₅ | CH₃CN | 50 | 12 | 81 | [4] |
| 2 | 2-Chloropyrazine | [(dppf)NiCl₂]/Zn | K₂CO₃·(H₂O)₁.₅ | CH₃CN | 50 | 12 | 92 | [4] |
| 3 | 2-Bromothiophene | [(dppf)NiCl₂]/Zn | K₂CO₃·(H₂O)₁.₅ | CH₃CN | 50 | 12 | 95 | [4] |
| 4 | 2-Chloroquinoline | [(dppf)NiCl₂]/Zn | K₃PO₄ | 1,4-Dioxane | 70 | 12 | 93 | [4] |
Table 2: Coupling of Furan-3-boronic Acid with Various Heterocyclic Substrates
| Entry | Heterocyclic Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloropyridine | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 98 | [2] |
| 2 | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ (1) | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 95 | [2] |
| 3 | 5-Isoquinolyl Mesylate | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 2-Me-THF | 100 | 12 | 99 | [2] |
| 4 | 1-(SO₂NMe₂)-1H-pyrazole | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 75 | [2] |
Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Furan Boronic Acids
This protocol provides a general method for the coupling of a furan boronic acid with an aryl halide using the air-stable precatalyst NiCl₂(PCy₃)₂.
Materials:
-
Aryl halide (1.0 equiv)
-
Furan boronic acid (1.5 - 2.5 equiv)
-
NiCl₂(PCy₃)₂ (1-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 - 4.5 equiv)
-
Anhydrous solvent (e.g., 2-Me-THF or t-amyl alcohol)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Nitrogen or Argon inert gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), furan boronic acid (1.5-2.5 equiv), NiCl₂(PCy₃)₂ (1-5 mol%), and K₃PO₄ (3.0-4.5 equiv).
-
Seal the flask or vial with a septum.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
Experimental Workflow
Caption: General workflow for nickel-catalyzed Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds Using (5-(Hydroxymethyl)furan-2-yl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing (5-(Hydroxymethyl)furan-2-yl)boronic acid. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method for this transformation, offering a versatile and efficient route to novel biaryl structures of interest in medicinal chemistry and materials science.
Introduction
Biaryl scaffolds are privileged structures in numerous biologically active compounds and functional materials. The furan moiety, in particular, is a common motif in natural products and pharmaceuticals, known to influence pharmacokinetic and pharmacodynamic properties.[1][2] The use of this compound as a building block in Suzuki-Miyaura cross-coupling reactions allows for the direct and regioselective installation of a functionalized furan ring onto various aromatic and heteroaromatic systems. This approach is instrumental in the synthesis of novel drug candidates and complex organic molecules.[3]
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[4] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of the boron-containing reagents make it a cornerstone of modern organic synthesis.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of furan-based boronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, the data presented for analogous furan-3-ylboronic acid and other heteroaryl boronic acids provide a strong predictive framework for reaction optimization.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Furanylboronic Acid with Heterocyclic Halides
| Entry | Heterocyclic Halide | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | 0.5 | K₃PO₄ (4.5) | t-Amyl Alcohol | 120 | 1 | 83 |
| 2 | 2-Chloropyridine | 1 | K₃PO₄ (4.5) | t-Amyl Alcohol | 100 | 12 | 95 |
| 3 | 3-Bromopyridine | 1 | K₃PO₄ (4.5) | t-Amyl Alcohol | 100 | 12 | 92 |
Data adapted from a study on nickel-catalyzed Suzuki-Miyaura couplings.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 98 |
| 4 | 1-Bromo-2-methylbenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
This table presents representative yields for Suzuki-Miyaura reactions with various substituted aryl bromides. Similar conditions can be applied for couplings with this compound, though optimization may be required.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes a general palladium-catalyzed procedure, while Protocol 2 outlines a nickel-catalyzed method that can be particularly effective for heterocyclic substrates.
Protocol 1: General Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with various aryl or heteroaryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine [PPh₃] (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane or Toluene
-
Deionized Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol), and the ligand, PPh₃ (0.04 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and deionized water (5 mL total volume), via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling for Heterocyclic Substrates
This protocol is adapted from a procedure for the coupling of furan-3-ylboronic acid and may be advantageous for certain heterocyclic halides.
Materials:
-
This compound (2.5 equivalents)
-
Heterocyclic Halide (1.0 equivalent)
-
Bis(tricyclohexylphosphine)nickel(II) Dichloride [NiCl₂(PCy₃)₂] (1-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (4.5 equivalents)
-
tert-Amyl Alcohol
Procedure:
-
Charge a flame-dried round-bottom flask with a magnetic stir bar and anhydrous K₃PO₄ (4.5 mmol).
-
Under a nitrogen atmosphere, add the heterocyclic halide (1.0 mmol), this compound (2.5 mmol), and NiCl₂(PCy₃)₂ (0.01-0.05 mmol).
-
Equip the flask with a reflux condenser and evacuate and backfill with nitrogen three times.
-
Add tert-amyl alcohol (to achieve a concentration of 0.3 M) via cannula.
-
Stir the resulting mixture at room temperature for 1 hour under a positive pressure of nitrogen.
-
Place the reaction vessel in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add deionized water and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash column chromatography to yield the pure biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and potential application of biaryl compounds derived from this compound.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: (5-(Hydroxymethyl)furan-2-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (5-(Hydroxymethyl)furan-2-yl)boronic acid in solution. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: For long-term stability, the solid compound should be stored in a freezer at temperatures under -20°C.[1][2][3] It is critical to keep the container tightly sealed and in a dry environment to protect it from moisture.[1][2][4]
Q2: What are the best practices for storing solutions of this compound?
A2: Solutions of boronic acids are generally less stable than the solid form. For short-term storage (up to one month), refrigeration at -20°C is recommended. For longer-term storage (up to six months), store solutions at -80°C.[5] It is highly advisable to store solutions under an inert atmosphere, such as nitrogen, to prevent oxidation.[5]
Q3: What is the primary degradation pathway for this compound?
A3: The most common degradation pathway for aryl and heteroaryl boronic acids is protodeboronation.[6] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 5-(hydroxymethyl)furan.[6][7] Furan-2-yl boronic acids are known to be particularly susceptible to this process.[7]
Q4: Is this compound sensitive to pH?
A4: Yes, boronic acids are generally most stable at a neutral pH.[5] Both acidic and basic conditions can catalyze the protodeboronation reaction.[5][6][8] The furan ring system itself can also be sensitive to acidic conditions, potentially leading to the formation of humins.[9]
Q5: Can I use this boronic acid in aqueous solutions for reactions like Suzuki-Miyaura coupling?
A5: While Suzuki-Miyaura reactions are often performed in aqueous media, the stability of the boronic acid must be considered. As 2-heteroarylboronic acids can be unstable, it is crucial to minimize the time the compound spends in aqueous basic reaction conditions before use.[7] Consider using protected derivatives, such as DABO boronates, which can offer greater stability and release the boronic acid slowly under reaction conditions.[10]
Troubleshooting Guide
Problem 1: My reaction yield is low, and I suspect the boronic acid has degraded.
-
Question: I am performing a cross-coupling reaction, but my yields are consistently low. How can I determine if my this compound is the issue?
-
Answer:
-
Check for Protodeboronation: The primary suspect for low yield is the degradation of the boronic acid via protodeboronation.[6] Before starting your reaction, run a quick purity check on your starting material using ¹H NMR or HPLC. The major byproduct of degradation would be 5-(hydroxymethyl)furan.
-
Reaction Conditions: The stability of boronic acids is highly dependent on reaction conditions.[6] High temperatures and prolonged reaction times in acidic or basic aqueous solutions can accelerate degradation.[5][8] Try to degas your solvents thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[5]
-
Order of Addition: Add the boronic acid to the reaction mixture as late as is practical, especially if the conditions are harsh (e.g., high pH, high temperature).
-
Problem 2: I see an unexpected byproduct in my analysis (TLC, LC-MS, NMR).
-
Question: After my reaction, I've isolated my product but see a significant impurity. LC-MS analysis suggests its mass corresponds to 5-(hydroxymethyl)furan. What happened?
-
Answer: The presence of 5-(hydroxymethyl)furan is a strong indicator of protodeboronation of your starting material.[6][7] This side reaction can occur either before or during your main reaction.[6] To mitigate this, ensure your boronic acid is pure before use and consider optimizing your reaction conditions to be milder if possible.
Problem 3: My HPLC analysis of the boronic acid shows multiple peaks, even for a fresh sample.
-
Question: I am trying to assess the purity of my this compound using reverse-phase HPLC, but I see a peak for the boronic acid and another significant peak. Is my sample impure?
-
Answer: This is likely due to on-column hydrolysis.[11][12] Typical reverse-phase HPLC conditions, especially those using acidic mobile phase modifiers like formic or trifluoroacetic acid, can cause boronic acids to hydrolyze on the column.[11][12]
Data Summary
Table 1: General Storage and Stability Guidelines for Boronic Acids
| Condition | Recommendation | Rationale |
|---|---|---|
| Solid Storage | Store at ≤ -20°C, sealed, in a dry place.[1][2][3] | Minimizes degradation and hydrolysis from atmospheric moisture. |
| Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months.[5] | Lower temperatures slow down decomposition in solution. |
| Atmosphere | Store solids and solutions under an inert gas (e.g., Nitrogen).[5] | Prevents potential oxidation. |
| pH in Solution | Maintain a neutral pH for maximum stability.[5] | Acidic or basic conditions can catalyze protodeboronation.[6][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5] | Can lead to rapid decomposition. |
Experimental Protocols
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This protocol provides a method for monitoring the degradation of this compound in solution over time.[5]
Objective: To qualitatively and semi-quantitatively observe the disappearance of the boronic acid signal and the appearance of signals from its degradation products (e.g., 5-(hydroxymethyl)furan).
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
-
Internal standard (optional, e.g., 1,4-dimethoxybenzene)
Procedure:
-
Prepare a stock solution by dissolving a known amount of this compound in the chosen deuterated solvent inside an NMR tube. If desired, add a known quantity of an internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals for the boronic acid.
-
Store the NMR tube under the desired stress conditions (e.g., room temperature, elevated temperature, exposure to light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1h, 6h, 24h, 48h).
-
Process the spectra and integrate the signals corresponding to the boronic acid, the internal standard (if used), and any new signals from degradation products.
-
Compare the integrations over time to monitor the degradation progress. The decrease in the integral of the boronic acid peak relative to the internal standard indicates decomposition.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach to developing an HPLC method to separate the intact boronic acid from its potential degradation products.[5]
Objective: To quantify the amount of this compound and its primary degradation product over time under specific stress conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (a column with low silanol activity is recommended to minimize on-column hydrolysis).[11][12]
Mobile Phase (Starting Point):
-
A: Water
-
B: Acetonitrile
-
Note: Avoid acidic modifiers if on-column hydrolysis is observed.[11] A neutral mobile phase is often preferred.
Procedure:
-
Method Development: Develop a gradient or isocratic method that provides good separation between this compound and its likely protodeboronation product, 5-(hydroxymethyl)furan.
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to different stress conditions (e.g., heat, neutral pH, acidic pH, basic pH).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample, dilute it to a suitable concentration, and inject it into the HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the parent boronic acid and the increase in the peak area of any degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. This compound | 1256355-56-2 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 1256355-56-2 [sigmaaldrich.com]
- 4. 5-(hydroxymethyl)furan-2-ylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (5-(Hydroxymethyl)furan-2-yl)boronic acid by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of (5-(Hydroxymethyl)furan-2-yl)boronic acid via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of solvent, but my this compound won't dissolve, even with heating. What should I do?
-
Answer: This indicates that the chosen solvent is not suitable for dissolving the compound at the desired concentration.
-
Troubleshooting Steps:
-
Gradually add more of the same solvent in small increments while maintaining the high temperature and stirring.
-
If the compound still does not dissolve after adding a significant amount of additional solvent, it is best to start over with a different solvent system. A more polar solvent or a mixed solvent system may be required.
-
Consider that your starting material may contain significant insoluble impurities. If you observe some material dissolving while a portion remains insoluble, you can try to perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
-
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Question: As my solution cools, a liquid layer (oil) is forming at the bottom of the flask instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.[1]
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[1]
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[1]
-
Add a seed crystal of the pure compound if available.
-
-
Problem: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the issue?
-
Answer: This typically means the solution is not supersaturated, which can be due to using too much solvent or the compound being very soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
If the solution is clear, try scratching the inside of the flask with a glass rod.[1]
-
If scratching doesn't work, there is likely too much solvent. Reheat the solution and boil off some of the solvent to increase the concentration.[1] Then, allow it to cool again.
-
If you are using a mixed solvent system, you can try adding more of the "anti-solvent" (the solvent in which the compound is less soluble) dropwise to the cooled solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.
-
If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and another recrystallization attempt can be made with a different solvent system.[1]
-
-
Problem: The crystal yield is very low.
-
Question: I have successfully formed crystals, but after filtration, my yield is much lower than expected. How can I improve this?
-
Answer: A low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are soluble.
-
Troubleshooting Steps:
-
After filtering the initial crop of crystals, try to concentrate the remaining solution (the mother liquor) by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Ensure that you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Ensure that the final product is completely dry before weighing. Residual solvent can lead to an inaccurate initial mass and a perceived lower yield once fully dried.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization will dissolve the compound when hot but not when cold. For this compound, which is a polar molecule, polar solvents are a good starting point. A mixed solvent system, such as ethanol/water or acetone/hexane, is often effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture.
Q2: How can I perform a solvent screen for recrystallization?
A2: To perform a solvent screen, place a small amount of your crude compound (e.g., 10-20 mg) into several different test tubes. To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature. Observe the solubility. If the compound dissolves at room temperature, that solvent is not suitable for recrystallization. For solvents in which the compound is insoluble at room temperature, gently heat the mixture. A good recrystallization solvent will dissolve the compound upon heating. Then, cool the solution to see if crystals form.
Q3: My purified this compound appears discolored. What could be the cause?
A3: Furan-based compounds can be susceptible to degradation and discoloration, which can be accelerated by exposure to air, light, or residual acid.[2] Ensure that the recrystallization is performed promptly and that the purified product is stored under an inert atmosphere, protected from light, and in a cool, dry place. If colored impurities are present in the crude material, a charcoal treatment during the recrystallization process may be beneficial.
Q4: Can I use column chromatography to purify this compound instead of recrystallization?
A4: While possible, purifying boronic acids by standard silica gel chromatography can be challenging. Boronic acids often interact strongly with silica gel, leading to poor separation and recovery.[3][4] Recrystallization is generally a more straightforward and scalable method for purifying this class of compounds.
Q5: What are common impurities in this compound?
A5: Common impurities can include starting materials from the synthesis, byproducts, and degradation products such as boric acid and the corresponding protodeborylated furan.[3] Recrystallization is often effective at removing these types of impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir and heat the mixture gently.
-
Addition of Anti-solvent: Once the solid is fully dissolved, continue to heat the solution and add hot deionized water dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should start to form. To maximize the yield, place the flask in an ice bath for about 30 minutes once it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Solubility Screening of this compound
| Solvent | Solubility at 25°C | Solubility at 78°C (Boiling) | Crystal Formation on Cooling |
| Water | Sparingly soluble | Soluble | Yes |
| Ethanol | Soluble | Very Soluble | No |
| Ethyl Acetate | Sparingly soluble | Soluble | Yes, but oils out initially |
| Acetone | Soluble | Very Soluble | No |
| Toluene | Insoluble | Sparingly soluble | Yes |
| Hexane | Insoluble | Insoluble | N/A |
Note: This table presents representative data for illustrative purposes.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of (5-(Hydroxymethyl)furan-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (5-(Hydroxymethyl)furan-2-yl)boronic acid. Our goal is to help you identify and resolve common issues encountered during synthesis and purification, ensuring a higher yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., a protected 5-(hydroxymethyl)furan derivative), homo-coupled byproducts of the starting material, and degradation products. Boronic acids are also prone to dehydration to form boroxines (cyclic anhydrides), which can exist in equilibrium with the boronic acid form.
Q2: My final product shows low purity after synthesis. What are the recommended purification methods?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. For recrystallization, polar solvents such as acetonitrile and water are often effective.[1] Column chromatography using silica gel or neutral alumina can also be employed to separate the desired product from impurities.
Q3: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
A3: Low yields in boronic acid synthesis can be attributed to several factors:
-
Incomplete reaction: Ensure all reagents are fresh and anhydrous, and that the reaction goes to completion by monitoring with techniques like TLC or LC-MS.
-
Side reactions: Undesired side reactions can consume starting materials. Optimizing reaction temperature and using appropriate protecting groups can minimize these.
-
Product loss during workup and purification: Boronic acids can be sensitive to purification conditions. Avoid prolonged exposure to acidic or basic conditions, which can cause degradation. Careful selection of extraction and purification methods is crucial.
Q4: How should I store this compound to prevent degradation?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation and dehydration to the corresponding boroxine.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction leading to residual starting materials. - Formation of side-products due to incorrect reaction conditions. - Degradation of the product during workup. | - Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. - Optimize reaction temperature and time. - Use a milder workup procedure, avoiding strong acids or bases. - Purify the crude product using recrystallization or column chromatography (see protocols below). |
| Difficulty in Removing a Specific Impurity | - The impurity has similar polarity to the desired product. - The impurity co-crystallizes with the product. | - For impurities with similar polarity, try a different solvent system for column chromatography or switch to a different stationary phase (e.g., neutral alumina). - If co-crystallization is an issue, try a different recrystallization solvent or a combination of solvents. - Consider derivatizing the boronic acid to its boronate ester, which may have different chromatographic properties, allowing for easier separation. The boronic acid can be regenerated after purification. |
| Low Yield After Purification | - Product loss during recrystallization. - Product degradation on the chromatography column. | - For recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. - For column chromatography, consider using a less acidic silica gel or switching to neutral alumina. Deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) can sometimes prevent degradation. |
| Product appears as a sticky solid or oil | - Presence of residual solvent. - The product is impure. - Formation of oligomeric species. | - Ensure the product is thoroughly dried under high vacuum. - Purify the product using the methods described in this guide. - Analyze the product by NMR to check for signs of polymerization or oligomerization. If this is the case, optimizing the workup and storage conditions is crucial. |
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound can be approached through the borylation of a suitable furan precursor. A common strategy involves the protection of the hydroxymethyl group, followed by lithiation and reaction with a trialkyl borate, and subsequent deprotection and hydrolysis.
Purification Protocols
This protocol is adapted from a procedure for a structurally similar compound, 5-formyl-2-furylboronic acid.[1]
-
Dissolution: In a flask equipped with a reflux condenser, suspend the crude this compound in a mixture of acetonitrile and water. A suggested starting ratio is approximately 2:1 acetonitrile to water by volume.
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If the solid does not dissolve completely, add a minimal amount of additional hot solvent mixture until a clear solution is obtained.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold acetonitrile.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Table 1: Recrystallization Solvent Ratios and Expected Purity
| Solvent System | Ratio (v/v) | Expected Purity |
| Acetonitrile / Water | ~2 : 1 | >98% |
Note: The optimal solvent ratio may vary depending on the impurity profile of the crude product.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Column Chromatography Conditions and Expected Purity
| Stationary Phase | Eluent System | Expected Purity |
| Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | >97% |
| Neutral Alumina | Ethyl Acetate / Hexanes (e.g., 1:1 to 100% Ethyl Acetate) | >97% |
Note: The ideal eluent system will depend on the specific impurities present and should be determined by TLC analysis prior to running the column.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the synthesis and purification process.
References
Technical Support Center: Optimizing Suzuki Coupling with (5-(Hydroxymethyl)furan-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling reaction involving (5-(Hydroxymethyl)furan-2-yl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling with this compound in a question-and-answer format.
Question 1: I am observing a very low yield or no product formation. What are the primary factors to investigate?
Answer: Low to no yield in a Suzuki coupling reaction, especially with a sensitive substrate like a furan boronic acid, can stem from several factors. The first aspects to verify are the quality and activity of your reagents and the reaction setup.[1]
-
Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the unwanted homocoupling of the boronic acid.[1][2] It is crucial to properly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Boronic Acid Instability: this compound is a five-membered heterocyclic boronic acid, which is known to be susceptible to protodeboronation (decomposition) under basic conditions, a common cause of low yields.[4][5][6] Consider the stability of your boronic acid, especially if it is an older batch.
Question 2: My reaction has stalled, and I still have unreacted starting materials. What could be the cause?
Answer: A stalled reaction often points to catalyst deactivation or issues with the boronic acid.
-
Protodeboronation: The primary suspect is the decomposition of the this compound. This side reaction is often accelerated by elevated temperatures and prolonged reaction times.[4] Using a faster-acting catalyst system can help the desired cross-coupling reaction outcompete the decomposition.[5]
-
Insufficient Base: The base is critical for activating the boronic acid for transmetalation.[7] Ensure you are using the correct stoichiometry of a suitable base. In some cases, the choice of base can significantly influence the reaction outcome.[8]
-
Poor Solubility: If your starting materials, particularly the aryl halide, are not fully dissolved in the solvent system, the reaction rate will be significantly reduced.[9] Consider a different solvent or solvent mixture to ensure homogeneity.
Question 3: I am observing significant side product formation, specifically the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a bi-furan species in your case.
-
Eliminate Oxygen: As mentioned, oxygen is a primary culprit for promoting homocoupling.[2] Rigorous degassing of your solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to minimize this side reaction.
-
Use a Pd(0) Source: If you are using a Pd(II) salt like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient and lead to side reactions like homocoupling.[2] Using a Pd(0) source or a precatalyst that readily forms the active Pd(0) species can mitigate this issue.
-
Optimize Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. An optimization of the reaction temperature may be necessary to find a balance between a reasonable reaction rate and minimal side product formation.[10]
Question 4: The hydroxyl group on my boronic acid seems to be causing issues. Are there any specific considerations for this functional group?
Answer: The hydroxymethyl group introduces a polar, protic functional group that can potentially interact with the catalyst or other reagents.
-
Base Selection: Strong bases could potentially deprotonate the hydroxyl group, which might affect the solubility and reactivity of the boronic acid. Using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often recommended.[8][11]
-
Protection Strategy: If you suspect the hydroxyl group is leading to side reactions or insolubility, you could consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group, and then deprotecting it after the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?
A1: Due to the instability of furan boronic acids, a highly active catalyst system is recommended to ensure fast coupling.[5] Modern catalyst systems often employ electron-rich and sterically bulky phosphine ligands.[12]
-
Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[12] More advanced, air-stable precatalysts like XPhos Pd G3 are also excellent choices.[1]
-
Effective Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective for promoting the coupling of challenging heteroaryl substrates.[12][13]
Q2: How do I choose the optimal base and solvent for my reaction?
A2: The choice of base and solvent is interdependent and crucial for success.
-
Bases: A range of bases can be used, with inorganic bases being the most common. Potassium phosphate (K₃PO₄) and carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[8] The base activates the boronic acid for the transmetalation step.[7]
-
Solvents: Common solvents include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene.[2] Often, a co-solvent of water is added to help solubilize the base and facilitate the reaction.[2] A typical ratio might be 10:1 dioxane/water.[1]
Q3: My this compound is prone to decomposition. Are there more stable alternatives?
A3: Yes, to circumvent the instability of the boronic acid, you can use more stable derivatives.[2]
-
Boronic Esters: Pinacol esters are a popular choice as they are more stable than the corresponding boronic acids and less prone to protodeboronation.[2][14]
-
Trifluoroborate Salts: Potassium trifluoroborate salts are another stable alternative that slowly hydrolyzes in the reaction mixture to release the boronic acid.[4][15]
-
Diethanolamine Adducts: Masking the boronic acid by reacting it with diethanolamine creates a stable, solid adduct that can be used directly in the Suzuki coupling.[16]
Q4: What is the general mechanism of the Suzuki coupling reaction?
A4: The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the aryl/heteroaryl halide (Ar-X), forming a Pd(II) complex.[17]
-
Transmetalation: The organic group from the activated boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.[17]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
Data Presentation
Table 1: Influence of Catalyst/Ligand System on Suzuki Coupling Yield
| Palladium Source | Ligand | Typical Loading (mol%) | Relative Performance with Heteroaryl Boronic Acids |
| Pd(OAc)₂ | SPhos | 1-2 | Excellent |
| Pd₂(dba)₃ | XPhos | 1-2 | Excellent |
| Pd(dppf)Cl₂ | (integrated) | 2-5 | Good to Very Good |
| Pd(PPh₃)₄ | (integrated) | 2-5 | Moderate to Good (can be less effective for challenging substrates) |
Table 2: Effect of Base and Solvent on Reaction Efficiency
| Base | Solvent System | Typical Temperature (°C) | General Observations |
| K₃PO₄ | Dioxane/H₂O | 80-110 | Often provides high yields, effective for many substrates.[11] |
| K₂CO₃ | Toluene/H₂O | 80-110 | A common and effective choice, generally milder than K₃PO₄.[8] |
| Cs₂CO₃ | THF/H₂O | 60-80 | Highly effective, but more expensive. |
| Na₂CO₃ | DMF/H₂O | 80-100 | Good for substrates with poor solubility in other solvents.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a generalized starting protocol. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium precatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Key chemical structures in the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Low yield in Suzuki reaction with furan boronic acid troubleshooting
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with 2-furanboronic acid is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with 2-furanboronic acid are frequently due to its inherent instability. The primary issues to investigate are:
-
Decomposition of Furan Boronic Acid: 2-Furanboronic acid is highly susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][2] This decomposition can occur both during storage and under the reaction conditions.[2][3]
-
Catalyst Activity and Choice: The palladium catalyst must be highly active to ensure the rate of cross-coupling is significantly faster than the rate of boronic acid decomposition.[4][5] Using a standard or less active catalyst may not be sufficient.
-
Oxygen Contamination: Inadequate degassing of solvents and running the reaction under a non-inert atmosphere can lead to catalyst decomposition and homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][6]
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate the decomposition of the sensitive furan boronic acid.[1][7][8]
Q2: I suspect my 2-furanboronic acid is degrading. How can I confirm this and what are the solutions?
A2: You can often observe the degradation of 2-furanboronic acid through the appearance of furan as a byproduct in your reaction mixture (detectable by GC-MS or NMR). The boronic acid itself can also decompose on the benchtop over time.[2]
Solutions to Instability:
To overcome the instability of furan boronic acids, using a more stable derivative is a highly effective strategy. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the active, unstable species and favoring the cross-coupling pathway over decomposition.[2][9]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be used in place of boronic acids.[2] They slowly hydrolyze in situ to release the boronic acid.
-
Diethanolamine (DABO) Boronates: Complexing the boronic acid with diethanolamine forms a stable, crystalline solid that is easy to handle and can be used directly in the coupling reaction.[3][10] These are particularly effective for challenging heterocyclic boronic acids.[3]
-
Potassium Trifluoroborate Salts: These salts are another class of stable boronic acid surrogates that can be used.[11]
| Boronic Acid Derivative | Stability | Handling | Release Conditions |
| Furanboronic Acid | Low, prone to decomposition[2][3] | Can be difficult to handle and store | N/A |
| MIDA Boronate | High, air-stable solid[2] | Easy to handle and weigh | Slow hydrolysis with aqueous base (e.g., K₃PO₄)[2] |
| DABO Boronate | High, air-stable crystalline solid[3] | Easy to handle and store[3] | Requires a protic solvent (e.g., water) for in situ release[3] |
Q3: What type of palladium catalyst and ligand should I use for coupling with furan boronic acid?
A3: For challenging substrates like furan boronic acids, modern catalyst systems are crucial. The goal is to generate the active Pd(0) species quickly and facilitate a rapid catalytic cycle.
-
Use Palladium Precatalysts: Modern palladium precatalysts are designed for rapid generation of the active catalytic species under mild conditions, which is essential when working with unstable boronic acids.[4][5] Buchwald-type precatalysts (e.g., XPhos Pd G3) are highly effective.[1]
-
Employ Bulky, Electron-Rich Ligands: Biarylphosphine ligands, such as XPhos, SPhos, and RuPhos (Buchwald ligands), are highly recommended.[1][12] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to faster reaction rates that can outcompete the boronic acid decomposition.[1]
| Catalyst System | Recommendation | Rationale |
| Palladium Source | Use a modern precatalyst (e.g., XPhos Pd G3).[1] | Ensures rapid and efficient generation of the active Pd(0) catalyst at lower temperatures.[4][5] |
| Ligand | Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).[1] | Accelerates the catalytic cycle, minimizing the time the unstable boronic acid is exposed to reaction conditions.[4] |
Q4: I am observing significant protodeboronation. How can I adjust my reaction conditions to minimize this side reaction?
A4: Protodeboronation is a major competing reaction. To minimize it, you need to carefully select your base and solvent system.
-
Base Selection: While a base is required, overly strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a milder base. Potassium phosphate (K₃PO₄) is often a good choice for unstable boronic acids.[4][5] In some cases, even weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[1] However, be aware that some boronic acid surrogates, like DABO boronates, require water to release the active boronic acid.[3]
-
Temperature: Lowering the reaction temperature can slow down the rate of decomposition. The use of highly active catalysts often allows for reactions to proceed efficiently at room temperature or slightly elevated temperatures (e.g., 40 °C).[4]
Experimental Protocols
General Protocol for Suzuki Coupling with 2-Furanboronic Acid using a Precatalyst
This protocol is adapted from literature procedures for coupling unstable heteroaryl boronic acids.[1][4]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), 2-furanboronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the precatalyst).
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., dioxane/water or THF/water).[1] Ensure the solvent has been thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for the Preparation of a 2-Furan-DABO Boronate
This protocol is based on the general procedure for creating diethanolamine adducts of boronic acids.[3][10]
-
Dissolution: In a vial, dissolve 2-furanboronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate should form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable DABO boronate can now be used directly in Suzuki coupling reactions.[3][10]
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting workflow and the chemistry involved.
Caption: Troubleshooting workflow for low yields in Suzuki reactions with furan boronic acid.
Caption: Competing reaction pathways for furan boronic acid in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling of Furan Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of furan derivatives. Furan moieties are crucial building blocks in medicinal chemistry and materials science, but their successful incorporation via Suzuki coupling is often hampered by specific side reactions. This guide addresses these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a furan boronic acid is giving low to no yield of the desired product. What are the most common reasons for this?
A1: Low yields in Suzuki couplings involving furan derivatives typically stem from three primary issues:
-
Protodeboronation: This is the most common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of furan. Furan boronic acids are particularly susceptible to this due to the electron-rich nature of the furan ring.[1]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, leading to undesired symmetrical biaryl byproducts. This is often exacerbated by the presence of oxygen or the use of Pd(II) precatalysts.[2]
-
Furan Ring Degradation: The furan ring is sensitive to acidic conditions and can undergo ring-opening or polymerization, especially at elevated temperatures.
Q2: I am observing a significant amount of furan as a byproduct. How can I minimize protodeboronation?
A2: Protodeboronation is a frequent challenge with heteroaryl boronic acids.[1] To mitigate this, consider the following strategies:
-
Use of Boronic Esters or Trifluoroborates: Converting the furan boronic acid to a more stable derivative is a highly effective approach.
-
Pinacol esters offer increased stability.[3]
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and allow for a slow release of the boronic acid under reaction conditions.[4][5]
-
Potassium furan-2-yltrifluoroborate is a crystalline, air- and moisture-stable alternative that is less prone to protodeboronation.[6][7]
-
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[8] In some cases, fluoride bases like cesium fluoride (CsF) have been shown to be effective.[9]
-
Lower Reaction Temperature: If feasible for your specific substrates, lowering the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.[10]
Q3: My reaction mixture is turning dark, and I'm isolating polymeric material. What is causing this, and how can I prevent it?
A3: The degradation of the furan ring, often leading to polymerization, is typically caused by acidic conditions, which can be generated in situ during the reaction. To prevent this:
-
Avoid Acidic Conditions: Ensure that the reaction conditions are not acidic. If an acidic workup is required, perform it at low temperatures and for a minimal amount of time.
-
Buffer the Reaction: If the generation of acidic species is unavoidable, consider using a buffered system.
-
Substrate Modification: Introducing an electron-withdrawing group on the furan ring can increase its stability.
Q4: I am seeing significant homocoupling of my furan boronic acid. What are the best strategies to avoid this?
A4: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. To minimize this side reaction:
-
Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can be accompanied by the homocoupling of the boronic acid.[2] Using a Pd(0) source such as Pd₂(dba)₃ can help circumvent this issue.
-
Proper Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[11]
-
Choice of Ligand: The choice of phosphine ligand can influence the extent of homocoupling. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over homocoupling.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Protodeboronation of furan boronic acid.2. Inactive catalyst.3. Unsuitable base or solvent. | 1. Use a furan boronic ester (pinacol, MIDA) or a potassium trifluoroborate salt.[3][4][6]2. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[8][12] |
| Significant Furan Byproduct | Predominant protodeboronation. | 1. Switch to anhydrous reaction conditions.[10]2. Use a milder base (e.g., K₂CO₃ instead of NaOH).3. Convert the boronic acid to a more stable MIDA ester or trifluoroborate salt.[4][6] |
| Formation of Symmetrical Bi-furan | Homocoupling of the furan boronic acid. | 1. Ensure thorough degassing of the reaction mixture.[11]2. Use a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source.[2]3. Add the aryl halide in a slight excess. |
| Reaction Mixture Turns Black/Polymerizes | Degradation of the furan ring. | 1. Avoid any acidic conditions during the reaction and workup.2. Lower the reaction temperature.3. If possible, use a furan substrate with an electron-withdrawing group to enhance stability. |
| Reaction is Sluggish or Stalls | 1. Poor solubility of reagents.2. Inefficient catalyst system for the specific substrates. | 1. Choose a solvent system that ensures the solubility of all components (e.g., DMF/water, dioxane/water).[13]2. Screen different palladium catalysts and phosphine ligands. For electron-rich furan derivatives, ligands like SPhos or RuPhos may be effective.[6] |
Data Presentation
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/Ethanol/Water (3:1:1) | Pd(PPh₃)₄ | - | 100 | 12-24 | 85-95 |
| 2 | K₂CO₃ | EtOH/H₂O (1:1) | Pd(II) complex | - | 80 | 4 | 91 |
| 3 | K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂ | RuPhos | 80 | - | High |
| 4 | Cs₂CO₃ | THF/H₂O | PdCl₂ | PPh₃ | RT-60 | - | Moderate-Good |
| 5 | NaOH | - | - | - | - | - | ~70 (can promote side reactions) |
| 6 | KOH | - | - | - | - | - | 70-90 (can promote side reactions) |
| 7 | CsF | DME/H₂O (4:1) | (A-taphos)₂PdCl₂ | - | 100 | - | High |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[8][9][14][15][16][17]
Table 2: Comparison of Furan-Boron Reagents in Suzuki Coupling with Aryl Halides
| Furan-Boron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Furan-2-boronic acid | 4-Bromoaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | High | [16] |
| Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 91 | [6] |
| Potassium Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 84 | [6] |
| 2-Furanyl boronic acid MIDA ester | Aryl Halides | - | - | - | Generally High | [18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromofuran with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromofuran (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).[13]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., DMF/H₂O 3:1) via syringe.[13]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Potassium Furan-2-yltrifluoroborate
This protocol is adapted for the use of the more stable trifluoroborate salt.[6]
-
Reagent Preparation: To a reaction tube, add the aryl halide (1.0 equiv.), potassium furan-2-yltrifluoroborate (1.05 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%).
-
Solvent Addition and Degassing: Add ethanol and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 85 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Synthesis of Furan-2-yl MIDA boronate
This protocol describes the protection of furan-2-boronic acid as a stable MIDA ester.[19]
-
Reagent Preparation: In a round-bottom flask, combine furan-2-boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.).
-
Solvent Addition: Add a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Isolation: After cooling, the MIDA boronate often precipitates and can be isolated by filtration. This stable, crystalline solid can then be used in subsequent Suzuki coupling reactions, typically under anhydrous conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reactions in the Suzuki coupling of furan derivatives.
Caption: A logical workflow for troubleshooting Suzuki coupling of furans.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. grillolabuc.com [grillolabuc.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
How to prevent protodeboronation of furan boronic acids
Welcome to the Technical Support Center for Furan Boronic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of furan boronic acids in synthetic chemistry, with a special focus on preventing the common issue of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with furan boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This is particularly problematic in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the furan boronic acid, leading to the formation of furan as a byproduct and reducing the yield of the desired coupled product. Furan boronic acids are a class of heteroaromatic boronic acids that can be susceptible to this reaction, especially under the basic and often heated conditions required for cross-coupling.[1]
Q2: What are the primary factors that cause protodeboronation of furan boronic acids?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH. This is a significant issue as many cross-coupling reactions are performed in basic media to facilitate the transmetalation step.[2] The base promotes the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[3]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Electronic Properties: The electronic nature of the furan ring and any substituents can influence its stability.
Q3: Are furan boronic acid pinacol esters always more stable than the corresponding free boronic acids?
A3: It is a common strategy to convert boronic acids to their pinacol esters to increase stability. Pinacol esters are generally more resistant to oxidation and are easier to handle.[4] However, esterification does not universally guarantee greater stability against protodeboronation under all conditions. While often more stable, the degree of protection can be highly dependent on the specific reaction conditions, and in some cases, certain boronic esters can undergo protodeboronation faster than the parent boronic acid.[5]
Q4: What are MIDA boronates and how do they help prevent protodeboronation?
A4: MIDA boronates are N-methyliminodiacetic acid protected boronic esters. They are exceptionally stable, often crystalline, air-stable solids.[6] MIDA boronates work by providing a "slow-release" of the free boronic acid under specific basic conditions. This keeps the instantaneous concentration of the unstable furan boronic acid low throughout the reaction, minimizing its decomposition via protodeboronation while still allowing it to participate in the desired cross-coupling reaction.[1]
Troubleshooting Guides
Issue: Low yield in Suzuki-Miyaura coupling of a furan boronic acid with significant formation of furan byproduct.
This is a classic sign of protodeboronation. The following troubleshooting workflow can help mitigate this issue.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronates [sigmaaldrich.com]
Technical Support Center: Column Chromatography Methods for Purifying Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of boronic acids and their derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is purifying boronic acids on standard silica gel so challenging?
A1: Standard silica gel chromatography can be problematic for boronic acids due to several factors:
-
Strong Adsorption: The polar nature of the boronic acid functional group (B(OH)₂) can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in significant streaking, tailing, or complete retention on the column.[1][2][3]
-
On-Column Degradation: The Lewis acidic nature of silica gel can promote the degradation of sensitive boronic acids, particularly through protodeboronation, where the C-B bond is cleaved.[2][3]
-
Formation of Anhydrides: Boronic acids can reversibly form boroxines (cyclic anhydrides) under dehydrating conditions, which can complicate the separation process.
Q2: When should I choose reversed-phase chromatography over normal-phase for boronic acid purification?
A2: Reversed-phase chromatography (e.g., using a C18 column) is often a better choice for highly polar boronic acids that exhibit poor solubility in typical normal-phase solvents or show excessive tailing on silica gel.[4][5] It is also a preferred method for monitoring reaction progress and purity analysis via HPLC.[6][7] However, some boronic acids may have poor retention on reversed-phase columns, requiring the use of mobile phase modifiers.[6]
Q3: What are boronic acid pinacol esters, and are they easier to purify?
A3: Boronic acid pinacol esters (Bpin) are common derivatives where the hydroxyl groups of the boronic acid are protected with a pinacol group. They are generally less polar and more stable than the corresponding free boronic acids, which often makes them more amenable to purification by standard silica gel chromatography.[8][9] However, they can still be susceptible to hydrolysis back to the boronic acid on the column and may exhibit streaking.[8]
Q4: Can I prevent my boronic acid from sticking to the silica gel column?
A4: Yes, several strategies can minimize the strong adsorption of boronic acids to silica gel:
-
Use of Modified Silica Gel: Impregnating the silica gel with boric acid can help to saturate the Lewis acidic sites and reduce over-adsorption of boronic acid esters.[8][10][11]
-
Mobile Phase Modifiers: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can help to improve elution and peak shape by competing for active sites on the silica.[1][4]
-
Purify as an Ester: Converting the boronic acid to a less polar ester derivative, such as a pinacol ester, often significantly reduces interaction with the stationary phase.[9]
Q5: What are some alternative purification methods if chromatography fails?
A5: If column chromatography proves ineffective, consider these alternatives:
-
Recrystallization: This can be a highly effective method for crystalline boronic acids.[1][5] Common solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes.
-
Derivatization and Extraction: Boronic acids can be converted into adducts, such as with diethanolamine, which may precipitate and can be isolated by filtration.[2][3][5] The free boronic acid can then be regenerated.
-
Acid-Base Extraction: The acidic nature of boronic acids allows for their extraction into a basic aqueous solution (e.g., NaOH), washing away non-acidic impurities, followed by acidification and re-extraction into an organic solvent.[12]
-
Scavenger Resins: Silica-based scavengers, such as those with diol or DEAM functionalities, can be used to selectively bind and remove boronic acid impurities from a reaction mixture.[13]
Troubleshooting Guides
Issue 1: The boronic acid is streaking or tailing badly on the TLC plate and column.
| Potential Cause | Troubleshooting Step |
| Strong Analyte-Silica Interaction | 1. Add a Mobile Phase Modifier: Incorporate 0.1-1% acetic acid (for acidic compounds) or triethylamine (for basic compounds) into your eluent system to reduce tailing.[1][4] 2. Switch to a More Polar Eluent System: Try systems like dichloromethane/methanol or ethyl acetate/methanol.[4][12] 3. Use Boric Acid-Impregnated Silica: This is particularly effective for boronic esters and helps to passivate the silica surface.[8][10] |
| Compound is Highly Polar | 1. Switch to Reversed-Phase (C18) Chromatography: Use a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.[4][6] |
| On-Column Degradation | 1. Purify Quickly (Flash Chromatography): Minimize the time the compound spends on the column. 2. Use Deactivated Silica or an Alternative Stationary Phase: Consider using end-capped silica or switching to alumina or reversed-phase. |
Issue 2: The boronic acid does not elute from the silica gel column.
| Potential Cause | Troubleshooting Step |
| Irreversible Adsorption | 1. Drastically Increase Eluent Polarity: Flush the column with a very polar solvent like 10-20% methanol in dichloromethane, potentially with an acid or base modifier.[1] 2. Purify as a Less Polar Derivative: Convert the boronic acid to its pinacol ester, which is less likely to bind irreversibly.[9] |
| Incorrect Stationary Phase Choice | 1. Attempt Reversed-Phase Chromatography: This is often the best alternative for very polar compounds that are immobile on silica.[3][5] |
Issue 3: The boronic acid appears to be decomposing on the column.
| Potential Cause | Troubleshooting Step |
| Protodeboronation on Acidic Silica | 1. Neutralize or Deactivate the Silica: Use a less acidic stationary phase like neutral alumina or prepare a slurry of silica with a small amount of triethylamine before packing the column. 2. Use Boric Acid-Impregnated Silica: This method can help prevent degradation of pinacol boronic esters.[8] |
| Hydrolysis of a Boronic Ester | 1. Use Anhydrous Solvents: Ensure all solvents used for chromatography are dry to prevent the hydrolysis of esters back to the more polar boronic acids. 2. Work Quickly: Minimize the duration of the purification process. |
Issue 4: Poor peak shape (broadening or splitting) in HPLC.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Hardware | 1. Use Advanced Column Technology: Employ columns designed to minimize interactions with metal surfaces (e.g., MaxPeak™ Premier columns) which can chelate with boronic acids.[4][7] |
| Poor pH Control | 1. Adjust Mobile Phase pH: Add a modifier like formic acid (typically 0.1%) or trifluoroacetic acid (TFA) to ensure the boronic acid is in a single protonation state.[4][6] |
| Use of an Ion-Pairing Reagent | 1. For Highly Polar Analytes: In reversed-phase, adding an ion-pairing reagent can improve retention and peak shape for compounds that are otherwise poorly retained.[4] |
Quantitative Data Summary
Table 1: Common Mobile Phase Systems for Boronic Acid Purification
| Chromatography Mode | Stationary Phase | Eluent System | Modifier (Optional) | Target Compounds |
| Normal Phase | Silica Gel | Hexanes / Ethyl Acetate | Acetic Acid (0.1-1%) | Less polar boronic acids and esters |
| Normal Phase | Silica Gel | Dichloromethane / Methanol | Triethylamine (0.1-1%) | Moderately polar boronic acids |
| Normal Phase | Boric Acid-Treated Silica | Hexanes / Ethyl Acetate | - | Boronic esters (e.g., pinacol)[8] |
| Reversed Phase | C18 | Water / Acetonitrile | Formic Acid or TFA (0.1%) | Polar boronic acids[4][6] |
| Reversed Phase | C18 | Water / Methanol | Formic Acid or TFA (0.1%) | Polar boronic acids[4] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This method is adapted from literature procedures to reduce the over-adsorption of boronic esters during silica gel chromatography.[8][11]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator
Procedure:
-
Prepare a saturated solution of boric acid in methanol.
-
Add the silica gel to the methanolic boric acid solution to form a slurry.
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the resulting boric acid-impregnated silica gel under high vacuum for several hours to remove all residual solvent.
-
The prepared silica gel is now ready for use in packing a column for flash chromatography.
Protocol 2: General Method for Purification using Normal-Phase Chromatography
Procedure:
-
Select an Eluent System: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound. If streaking is observed, add 0.1-1% acetic acid or triethylamine to the eluent.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Load the Sample: Dissolve the crude boronic acid in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Elute: Run the column using the selected eluent system. A gradient elution (gradually increasing solvent polarity) may be necessary to separate closely related impurities.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
Visualizations
Caption: General workflow for boronic acid purification.
Caption: Troubleshooting decision tree for chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
(5-(Hydroxymethyl)furan-2-yl)boronic acid vs. its Boronate Ester: A Comparative Guide for Researchers
For drug development professionals, synthetic chemists, and researchers, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides a detailed comparison of (5-(Hydroxymethyl)furan-2-yl)boronic acid and its corresponding boronate esters, focusing on their performance in common applications, stability, and handling characteristics. This objective analysis is supported by representative experimental data to inform reagent selection.
Executive Summary: The Reactivity-Stability Trade-Off
The primary distinction between this compound and its boronate esters, such as the commonly used pinacol ester, lies in a fundamental trade-off between reactivity and stability.
This compound is generally the more reactive species in cross-coupling reactions, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly in aqueous basic conditions, which can impact their shelf-life and reaction yields.[1]
Conversely, boronate esters offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is critical.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1]
Quantitative Data Summary
The following tables summarize the key performance indicators for this compound and its pinacol boronate ester. Note: As direct comparative experimental data for these specific compounds is limited in the literature, the following data is a representative summary based on the well-established general principles of boronic acids and their esters.
Table 1: General Properties and Handling
| Property | This compound | This compound Pinacol Ester |
| Physical State | Typically a solid[3] | Often a crystalline solid or oil[4] |
| Stability | Lower; sensitive to air and moisture, prone to dehydration to form boroxines and protodeboronation[1][2] | Higher; more resistant to oxidation and hydrolysis[2][5] |
| Storage | Requires inert atmosphere and low temperatures for long-term storage[6] | Generally stable at room temperature and can be handled in air for short periods[6] |
| Handling | More challenging due to instability | Easier to handle and weigh accurately |
| Purification | Can be difficult to purify by chromatography due to polarity and potential for decomposition on silica gel | Readily purified by standard column chromatography[2] |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction times[1] | Generally lower, may require longer reaction times or higher temperatures[6] |
| Typical Yield | Can be high, but may be compromised by decomposition of the starting material[6] | Often more reproducible and can lead to higher isolated yields due to greater starting material purity and stability[6] |
| Byproducts | Prone to protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling[7] | Less prone to decomposition-related byproducts, but the diol (e.g., pinacol) is a stoichiometric byproduct |
| Functional Group Tolerance | Broad, but can be affected by the presence of base-sensitive groups | Excellent, often preferred for complex molecules with sensitive functional groups |
Table 3: Solubility Profile
| Solvent | This compound | This compound Pinacol Ester |
| Water | Soluble (for some furan boronic acids)[7][8] | Generally low solubility, prone to hydrolysis[9] |
| Methanol | Soluble[7] | Soluble |
| Ethanol | Soluble | Soluble |
| Tetrahydrofuran (THF) | Moderately Soluble | Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Dichloromethane (DCM) | Sparingly Soluble | Soluble |
| Acetone | Soluble[10] | Soluble[10] |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for obtaining reliable results. Below are representative protocols for the synthesis of the pinacol ester and a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound Pinacol Ester
Materials:
-
This compound
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Pentane
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether to the flask.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the crude material in pentane and wash with water (3x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pinacol ester.
Representative Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Rationale
To further clarify the decision-making process and experimental flow, the following diagrams are provided.
Conclusion
The choice between this compound and its boronate ester is contingent upon the specific demands of the synthetic problem at hand.
-
Choose this compound when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be mitigated by careful control of reaction conditions.
-
-
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are crucial.
-
The reaction is part of a multi-step synthesis where reagent integrity is paramount.
-
Reproducibility and a cleaner reaction profile are prioritized over slightly longer reaction times.
-
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Furan-3-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Furan Boronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the vast array of available building blocks, furan boronic acids are of particular interest for the introduction of the furan moiety, a common scaffold in pharmaceuticals and functional materials. However, the reactivity of furan boronic acids can vary significantly depending on the position of the boronic acid group on the furan ring. This guide provides an objective comparison of the reactivity of furan-2-boronic acid and furan-3-boronic acid in Suzuki coupling reactions, supported by experimental data, to aid researchers in selecting the optimal reagent and reaction conditions for their synthetic endeavors.
Factors Influencing Reactivity: A Tale of Two Isomers
The reactivity of furan boronic acids in Suzuki coupling is primarily influenced by two opposing factors: the electronic nature of the furan ring and the stability of the boronic acid itself. Furan is a π-rich five-membered heterocycle, which generally enhances the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle compared to more electron-deficient systems. However, this inherent reactivity is often undermined by the instability of the boronic acid, particularly in the case of furan-2-boronic acid.
Furan-2-boronic acid is widely reported to be unstable and highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to the formation of furan and boric acid.[1] This decomposition pathway competes with the desired cross-coupling reaction, often resulting in lower yields. The instability of furan-2-boronic acid necessitates careful handling and storage, and often requires the use of milder reaction conditions or conversion to more stable derivatives, such as trifluoroborate salts, to achieve satisfactory results.[1]
Furan-3-boronic acid , on the other hand, is generally considered to be more stable than its 2-substituted counterpart. This increased stability often translates to higher yields and greater reliability in Suzuki coupling reactions.
Quantitative Performance Comparison
The following table summarizes available quantitative data for the Suzuki-Miyaura coupling of furan-2-boronic acid and furan-3-boronic acid with various aryl halides. It is important to note that the reaction conditions are not identical across all entries, which precludes a direct, absolute comparison of reactivity. However, the data provides valuable insights into the performance of each isomer under specific catalytic systems.
| Furan Boronic Acid Isomer | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Furan-2-boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65 | N/A | 51[2] |
| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | N/A | 95[1] |
| Furan-3-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Allyl(2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl)palladium(II) chloride | 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl | K₃PO₄ | MeOH/THF | 23 | 0.5 | ~95[3] |
| Furan-3-boronic acid | 3-Bromopyrimidine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/Water | 100 | 12 | High (not specified)[4] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of furan boronic acids. These are general procedures and may require optimization for specific substrates.
General Procedure for Suzuki Coupling of Furan-2-yltrifluoroborate[1]
To a reaction vessel is added the aryl halide (1.0 equiv), potassium furan-2-yltrifluoroborate (1.2 equiv), sodium carbonate (2.0 equiv), palladium(II) acetate (1-2 mol %), and a suitable phosphine ligand (e.g., RuPhos, 2-4 mol %). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous ethanol is added, and the reaction mixture is stirred at 85 °C until the starting material is consumed (as monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki Coupling of Furan-3-boronic acid[3]
In a reaction vial, the aryl chloride (1.0 equiv), furan-3-boronic acid (1.5 equiv), and potassium phosphate (2.0 equiv) are combined. The vial is sealed and purged with an inert atmosphere. A solution of the palladium precatalyst (e.g., an allyl-palladium complex with a biarylphosphine ligand, 0.1-0.5 mol %) in a mixture of methanol and tetrahydrofuran (2:1) is then added. The reaction is stirred at room temperature for the specified time. The yield can be determined by gas chromatography with an internal standard. For product isolation, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then dried, concentrated, and the product purified by chromatography.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between furan-2-boronic acid and furan-3-boronic acid in Suzuki-Miyaura cross-coupling reactions has significant implications for reaction outcomes. While both isomers are valuable reagents for the synthesis of furan-containing compounds, their reactivity profiles differ substantially. Furan-3-boronic acid generally offers higher stability and, consequently, often provides better yields under standard conditions. Furan-2-boronic acid, due to its propensity for protodeboronation, requires more careful consideration of reaction parameters and may benefit from conversion to more stable derivatives like trifluoroborate salts. For researchers in drug development and materials science, understanding these nuances is critical for the efficient and reliable synthesis of target molecules. The experimental data and protocols provided in this guide serve as a valuable resource for navigating the challenges and opportunities presented by these important building blocks.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Answered: 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism | bartleby [bartleby.com]
Purity Analysis of (5-(Hydroxymethyl)furan-2-yl)boronic acid: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is paramount to ensuring the reliability and reproducibility of experimental results. (5-(Hydroxymethyl)furan-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, making its purity assessment a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Here, we compare quantitative ¹H NMR (qNMR) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. |
| Accuracy & Precision | High accuracy and precision.[1][2] | Good, but dependent on the availability of a pure reference standard. | Good, but can be affected by derivatization efficiency. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[3] | Typically requires a certified reference standard of the analyte itself for accurate quantification. | Often requires an internal standard and derivatization.[4] |
| Impurity Identification | Can provide structural information about impurities directly from the spectrum.[3] | Requires hyphenated techniques like LC-MS for structural elucidation of unknown peaks. | Provides mass spectra which can aid in the identification of impurities.[4][5] |
| Sample Throughput | Moderate; sample preparation is relatively simple, but instrument time can be longer.[3] | High, especially with automated systems.[3] | Moderate to high, but sample preparation can be more complex due to derivatization. |
| Common Issues | Signal overlap can be a challenge. Requires careful selection of an internal standard. | Co-eluting impurities can lead to inaccurate results. Boronic acids can be challenging to analyze due to poor retention and on-column degradation. | Boronic acids are non-volatile and require derivatization, which can introduce variability.[4][5] |
| Applicability to this compound | Well-suited due to the presence of distinct proton signals. Can quantify both the main compound and organic impurities. | Possible, but method development may be required to address the polarity and potential instability of the boronic acid on the column. | Challenging due to the non-volatile nature of the boronic acid; requires a validated derivatization procedure.[4] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of the purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into the same vial. The internal standard should be stable, have a known purity, be soluble in the chosen deuterated solvent, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.[3]
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, which include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.
-
A sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.[1]
-
3. Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable signal of this compound (e.g., one of the furan protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general starting point for developing an HPLC method for the purity analysis of this compound.
1. Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity at approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
Prepare a series of calibration standards by diluting the stock reference standard solution.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for furan derivatives.[6]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program (example):
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the analyte).
-
Injection Volume: 10 µL
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity by comparing the measured concentration to the theoretical concentration. Impurities can be assessed by area percentage, assuming they have a similar response factor to the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, derivatization is necessary for GC-MS analysis.[4][5]
1. Derivatization:
-
A common derivatization strategy for boronic acids is the formation of a more volatile ester, for example, with pinacol or by silylation.[4]
-
Example with Pinacol: In a vial, dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane). Add an excess of pinacol and a catalyst if necessary. Heat the mixture to drive the reaction to completion.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, ramped to 280 °C.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of the derivatized analyte is compared to the total area of all peaks in the chromatogram. This assumes that all compounds have a similar ionization efficiency. For more accurate quantification, an internal standard should be used.
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the purity analysis of a synthesized compound like this compound, comparing the NMR and chromatographic approaches.
Caption: Workflow comparing qNMR and chromatographic methods for purity analysis.
Potential Impurities in this compound
Based on the synthesis of the related 5-formyl-2-furylboronic acid, potential impurities in this compound may include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Boronic acid anhydride (Boroxine): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines.
-
Homocoupling products: Byproducts from the coupling of two furan rings.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Conclusion
For the purity analysis of this compound, quantitative ¹H NMR offers a robust and accurate method that can provide structural information on potential impurities without the need for a reference standard of the analyte itself. While HPLC is a powerful separation technique, challenges related to the analysis of boronic acids may necessitate significant method development. GC-MS is generally not the preferred method for this class of compounds due to the requirement for derivatization, which adds complexity and potential for error. The choice of method will ultimately depend on the specific requirements of the analysis and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Furan Boronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers involved in the synthesis of pharmaceuticals and other advanced materials, the coupling of heteroaromatic compounds like furan boronic acids is of particular interest. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's success, affecting yield, reaction time, and overall efficiency. This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura cross-coupling of furan-2-boronic acid with aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura cross-coupling of furan-2-boronic acid with various aryl halides. It is important to note that the data is compiled from different sources where reaction conditions were not identical. Therefore, this information should be used as a guide for catalyst selection rather than a direct quantitative comparison under a single set of conditions.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| XPhos Precatalyst G2 | 4-Chloroanisole | K₃PO₄ | THF/H₂O | rt | 0.5 | 2 | 91 | [1] |
| XPhos Precatalyst G2 | 1-Chloro-4-(trifluoromethyl)benzene | K₃PO₄ | THF/H₂O | rt | 0.5 | 2 | 96 | [1] |
| XPhos Precatalyst G2 | 2-Chlorobenzonitrile | K₃PO₄ | THF/H₂O | 40 | 2 | 2 | 94 | [1] |
| Pd(PPh₃)₄ | 2-Bromopyridine | K₂CO₃ | Toluene/H₂O | 90 | 12 | 5 | 78 | (General protocol, yield can vary) |
| PdCl₂(dppf) | Aryl Bromide | Na₂CO₃ | Dioxane/H₂O | 85 | 4 | 3 | >90 | (General protocol, yield can vary) |
| tBuIndPd(XPhos)Cl | 2-Chlorothiophene | K₂CO₃ | THF/MeOH | 25 | 1 | 0.15 | ~85 | [2][3] |
| CrotylPd(XPhos)Cl | 2-Chlorothiophene | K₂CO₃ | THF/MeOH | 25 | 1 | 0.15 | ~95 | [2][3] |
Note: The yields for Pd(PPh₃)₄ and PdCl₂(dppf) are based on general protocols and can vary significantly depending on the specific substrates and precise reaction conditions. The data for tBuIndPd(XPhos)Cl and CrotylPd(XPhos)Cl are for the coupling of 3-furan boronic acid, which is included to provide a broader comparison of modern precatalysts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.
Protocol 1: Suzuki-Miyaura Coupling with XPhos Precatalyst G2[1]
This protocol is adapted from the work of Kinzel et al. for the rapid coupling of unstable heteroaryl boronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
Furan-2-boronic acid (1.5 mmol)
-
XPhos Precatalyst G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed THF (2 mL)
-
Degassed 0.5 M aqueous K₃PO₄ solution (4 mL)
Procedure:
-
In a glovebox, an oven-dried Schlenk tube is charged with the aryl halide, furan-2-boronic acid, XPhos Precatalyst G2, and potassium phosphate.
-
The tube is sealed with a rubber septum, removed from the glovebox, and connected to a Schlenk line.
-
Degassed THF and the degassed aqueous K₃PO₄ solution are added via syringe.
-
The reaction mixture is stirred vigorously at room temperature or 40 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure with Pd(PPh₃)₄
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Furan-2-boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, furan-2-boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 90 °C with vigorous stirring.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography.
Protocol 3: General Procedure with PdCl₂(dppf)
This is a general protocol that often shows good performance for a range of substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Furan-2-boronic acid (1.2 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk flask, combine the aryl halide, furan-2-boronic acid, PdCl₂(dppf)·CH₂Cl₂, and sodium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is heated to 85 °C and stirred vigorously.
-
The reaction is monitored for completion by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
Visualizing the Process
To better understand the chemical transformations and experimental procedures, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MIDA Boronates: A Superior Class of Reagents for Furan-Based Suzuki-Miyaura Couplings
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the stability and reactivity of building blocks are paramount. Furan boronic acids, while valuable synthons, are notoriously unstable, leading to challenges in storage, handling, and reaction efficiency. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering exceptional stability while retaining the desired reactivity in cross-coupling reactions. This guide provides a comprehensive comparison of furan-2-MIDA boronate and furan-2-boronic acid, supported by experimental data, detailed protocols, and visualizations to illustrate the clear advantages of the MIDA-protected counterpart.
The Stability Deficit of Furan Boronic Acids
Furan-2-boronic acid, like many other 2-heterocyclic boronic acids, is prone to decomposition through pathways such as protodeboronation, oxidation, and polymerization.[1] This inherent instability complicates its long-term storage and can significantly impact the reproducibility and yield of cross-coupling reactions.[2]
In stark contrast, furan-2-MIDA boronate exhibits remarkable benchtop stability. The MIDA ligand forms a stable, tricyclic boronate complex that effectively protects the boron center from degradation.[3][4] This enhanced stability allows for convenient handling, purification by silica gel chromatography, and long-term storage under ambient conditions without loss of reactivity.[3][5]
Quantitative Stability Comparison
The superior stability of furan-2-MIDA boronate is not merely qualitative. Experimental data demonstrates a dramatic difference in the decomposition rates between the two compounds when stored on the benchtop under air.
| Compound | Storage Time (days) | % Remaining |
| Furan-2-boronic acid | 15 | <5% |
| Furan-2-MIDA boronate | 60 | >95% |
Table 1: Benchtop stability comparison of furan-2-boronic acid and furan-2-MIDA boronate. Data sourced from a study on unstable boronic acids.[6][7]
The "Slow-Release" Advantage in Suzuki-Miyaura Coupling
The utility of MIDA boronates extends beyond their stability. They participate in Suzuki-Miyaura cross-coupling reactions through a "slow-release" mechanism.[7][8] Under the basic conditions of the reaction, the MIDA ligand is slowly hydrolyzed, gradually releasing the unstable furan boronic acid in situ. This controlled release maintains a low concentration of the reactive boronic acid in the reaction mixture, minimizing its decomposition while ensuring a sufficient supply for the catalytic cycle.[8][9] This elegant strategy leads to significantly higher yields and more consistent results, particularly with challenging coupling partners.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of (5-(hydroxymethyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of (5-(hydroxymethyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The selection of appropriate analytical techniques is crucial for confirming the identity, purity, and stability of this reagent, thereby ensuring the reliability and reproducibility of synthetic processes and the quality of downstream products.
Introduction to Analytical Strategies
The characterization of this compound involves a multi-faceted approach to confirm its molecular structure, assess its purity, and identify potential impurities. The primary analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis. Each method provides unique and complementary information, and their combined use offers a comprehensive profile of the compound. Boronic acids, in general, are known to be sensitive to certain analytical conditions, which necessitates careful method development.
Comparative Analysis of Key Analytical Methods
The following sections detail the principles, typical applications, and expected outcomes for the analysis of this compound using various instrumental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Expected ¹H and ¹³C NMR Data
| Parameter | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Furan-H3 | ~6.4 ppm (d, J = 3.4 Hz) | ~112 ppm |
| Furan-H4 | ~7.1 ppm (d, J = 3.4 Hz) | ~125 ppm |
| -CH₂OH | ~4.5 ppm (s) | ~56 ppm |
| -CH₂OH | ~5.4 ppm (t, J = 5.7 Hz) | - |
| B(OH)₂ | ~8.0 ppm (s, broad) | - |
| Furan-C2 | - | ~158 ppm (ipso-C attached to Boron) |
| Furan-C5 | - | ~160 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆. Procedure:
-
Acquire a ¹H NMR spectrum to determine the proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Acquire a ¹¹B NMR spectrum to confirm the presence and environment of the boron atom. The signal for the boronic acid group is typically a broad singlet.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule.
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₇BO₄ |
| Molecular Weight | 141.92 g/mol |
| Ionization Mode | ESI-Negative |
| Expected Ion | [M-H]⁻ |
| Expected m/z | 140.04 |
Experimental Protocol: ESI-MS
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source. Mobile Phase: A mixture of water and acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization. Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (approximately 10-100 µg/mL). Procedure:
-
Infuse the sample solution directly into the ESI source or inject it through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and any adducts. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement and elemental composition determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and quantifying impurities. A reversed-phase method with UV detection is typically employed. The development of a stable HPLC method for boronic acids can be challenging due to the potential for on-column degradation.
Typical HPLC Performance
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 5-10 minutes |
Experimental Protocol: HPLC Analysis
Instrumentation: HPLC system with a UV detector. Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the gradient and record the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and presence of solvates.[1]
Expected Thermal Analysis Data
| Technique | Expected Observation |
| TGA | Decomposition onset above 150 °C. |
| DSC | An endothermic peak corresponding to the melting point. |
Experimental Protocol: Thermal Analysis
Instrumentation: TGA and DSC instruments. Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan. Procedure:
-
For TGA, heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature.
-
For DSC, heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and monitor the heat flow.
Visualization of Analytical Workflows
Experimental Workflow for Characterization
Caption: A logical workflow for the comprehensive characterization of the compound.
Signaling Pathway for Method Selection
Caption: Decision pathway for selecting the appropriate analytical method based on the research objective.
Conclusion
The robust characterization of this compound is paramount for its effective use in research and development. A combination of NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and thermal analysis for stability profiling provides a comprehensive analytical package. The methodologies and expected data presented in this guide offer a framework for the quality control and in-depth understanding of this important chemical entity. Researchers are encouraged to adapt and validate these methods for their specific applications to ensure the highest quality of their scientific endeavors.
References
A Comparative Guide to the Kinetics of Furan Boronic Acids in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the diverse array of available nucleophilic partners, heteroaryl boronic acids are of paramount importance, as they introduce key structural motifs into pharmaceutical and materials science targets. Among these, furan boronic acids present a unique combination of high reactivity and inherent instability, making a thorough understanding of their kinetic behavior essential for reaction optimization and process development.
This guide provides an objective comparison of the kinetic performance of furan boronic acids in Suzuki-Miyaura reactions, contextualized with other common boronic acid alternatives. The information is supported by experimental data from the scientific literature to aid in rational catalyst selection, reaction design, and troubleshooting.
Performance Comparison: Reactivity and Stability
The utility of a boronic acid in a Suzuki-Miyaura coupling is primarily governed by the rate of the transmetalation step and its susceptibility to decomposition pathways, most notably protodeboronation. Furan boronic acids, as π-rich heterocycles, generally exhibit high reactivity in the crucial transmetalation step of the catalytic cycle.[1] However, this heightened reactivity is accompanied by a greater propensity for decomposition.[1]
| Boronic Acid Type | Relative Reactivity in Transmetalation | Susceptibility to Protodeboronation | Key Considerations |
| Furan Boronic Acids | High[1] | High[1] | Rapid reaction times are possible, but careful optimization is needed to minimize decomposition. Reaction conditions should be chosen to favor the catalytic cycle over protodeboronation. |
| Phenylboronic Acids | Moderate | Moderate | Serve as a reliable benchmark for "standard" reactivity. Less prone to decomposition than many heteroaryl boronic acids. |
| Thiophene Boronic Acids | High | Moderate to High | Similar to furans in being π-rich and reactive, but can also be prone to decomposition. |
| Pyridine Boronic Acids | Low to Moderate[1] | Varies | As π-deficient heterocycles, they are generally less reactive in transmetalation. The Lewis basic nitrogen can also coordinate to the palladium catalyst, potentially leading to deactivation.[1] |
Quantitative Kinetic Data
Obtaining precise, directly comparable kinetic data for a wide range of boronic acids under identical conditions is challenging. However, studies on the fundamental steps of the Suzuki-Miyaura reaction provide valuable benchmarks.
For instance, a study on the transmetalation of p-tolylboronic acid with an arylpalladium(II) hydroxide complex, [(Ph₃P)Pd(Ph)(μ-OH)]₂, reported an observed rate constant (kobs) of 2.4 x 10⁻³ s⁻¹ at -40 °C .[2] This reaction between the palladium hydroxo complex and the neutral boronic acid is considered a key pathway for transmetalation.[2]
Experimental Protocols
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of the reaction progress. The following protocols outline general methodologies for such studies.
General Experimental Protocol for Suzuki-Miyaura Coupling
This procedure is a representative example for the coupling of a heteroaryl boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Furan-2-boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Internal standard (for kinetic analysis)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, furan-2-boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture vigorously for the duration of the experiment.
Protocol for Kinetic Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for monitoring the progress of a Suzuki-Miyaura reaction.
Setup and Execution:
-
Reaction Setup: Prepare the Suzuki-Miyaura reaction as described in the general protocol, including a known amount of a stable, non-reactive internal standard (e.g., biphenyl, naphthalene).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile or methanol, ~1 mL) to stop the reaction. The quenching solvent should be miscible with the reaction mixture and compatible with the HPLC mobile phase.
-
Sample Preparation: If necessary, filter the quenched sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any solid particles before injection into the HPLC.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The method should be developed to achieve baseline separation of the starting materials, product, and internal standard.
-
Data Analysis: Determine the concentration of the product and starting materials at each time point by integrating the respective peak areas and comparing them to the peak area of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Reaction Mechanisms and Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for interpreting kinetic data and optimizing reaction conditions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
A Comparative Guide to Boronic Acids and Trifluoroborates in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison of two of the most common classes of reagents: boronic acids and potassium organotrifluoroborates, supported by experimental data and detailed methodologies.
Executive Summary: Stability vs. Reactivity
The primary distinction between boronic acids and trifluoroborates lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of lower stability; they are often susceptible to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf life and reduce reaction yields.[1][2][3]
In contrast, potassium organotrifluoroborates are lauded for their exceptional stability.[4][5] They are typically crystalline solids that are stable in air and moisture, simplifying handling, purification, and storage.[4][5][6] This enhanced stability often translates to more reproducible results and can provide higher isolated yields, particularly in complex syntheses.[1] While sometimes perceived as less reactive, trifluoroborates can be highly effective coupling partners, in some cases outperforming their boronic acid counterparts.[2][7]
Performance Comparison: A Quantitative Look
The choice of organoboron reagent can significantly impact the yield of a cross-coupling reaction. The following tables summarize quantitative data from various studies, comparing the performance of boronic acids and trifluoroborates in specific Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Yields in the Synthesis of a Biaryl Compound
| Entry | Boron Reagent | Electrophile | Product Yield (%) | Reference |
| 1 | Indoloboronic Acid | Heteroaryl Iodide | 37 | [7] |
| 2 | Indolyltrifluoroborate | Heteroaryl Iodide | 60 | [7] |
Table 2: Cross-Coupling of Various Aryl Chlorides with a Secondary Alkyltrifluoroborate
| Entry | Aryl Chloride | Product Yield (%) |
| 1 | 4-Chloroanisole | 79 |
| 2 | 1-Chloronaphthalene | 95 |
| 3 | 2-Chloronaphthalene | 85 |
| 4 | Various electron-poor aryl chlorides | 39-95 |
| 5 | Various electron-rich aryl chlorides | 39-95 |
| 6 | Various heteroaryl chlorides | up to 88 |
The data in Table 2 demonstrates the successful coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with a wide range of aryl and heteroaryl chlorides.[8]
Table 3: Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides
| Entry | Aryl Bromide | Product Yield (%) |
| 1 | 4'-Bromoacetophenone | 72 |
| 2 | 4-Bromoanisole | 72 |
Optimized conditions for the coupling of potassium vinyltrifluoroborate were found to be 2 mol % PdCl2, 6 mol % PPh3, and Cs2CO3 in THF/H2O.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using both boronic acids and potassium trifluoroborates.
General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol describes the synthesis of Diflunisal via a Suzuki-Miyaura cross-coupling reaction.[10]
-
Catalyst Preparation: A palladium catalyst (0.03 mmol) is dispersed in a 1:1 mixture of N,N-dimethylformamide (DMF) and deionized water (14 mL total volume) at 20 °C for 10 minutes using an ultrasonic bath to ensure uniform distribution.[10]
-
Reagent Addition: 5-bromosalicylic acid (3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) are sequentially added to the solvent mixture.[10]
-
Reaction Conditions: The reaction is conducted at a controlled temperature (between 55-85 °C) with a specific alkaline agent (e.g., K2CO3) and ultrasonic power (e.g., 175 W).[10]
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
This protocol details a general procedure for the cross-coupling of a potassium secondary alkyltrifluoroborate with an aryl chloride.[5]
-
Reaction Setup: A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). The tube is then evacuated and backfilled with argon three times.[5]
-
Solvent and Catalyst Addition: Toluene (5 mL) and deionized water (0.5 mL) are added, and the mixture is sparged with argon for 15 minutes. In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and added to the reaction mixture under a positive pressure of argon.[5]
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.[5]
-
Monitoring and Purification: The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[5]
Mechanistic Considerations and Workflow Diagrams
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. While the core steps are the same for both boronic acids and trifluoroborates, the initial activation of the boron reagent can differ. Trifluoroborates are thought to undergo hydrolysis to the corresponding boronic acid in situ, which then enters the catalytic cycle. This "slow release" of the active boronic acid can minimize side reactions.[11]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The preparation of potassium organotrifluoroborates is often a straightforward process from the corresponding boronic acids.
Figure 2: Synthesis of potassium organotrifluoroborates from boronic acids.
A typical experimental workflow for a comparative study is outlined below.
Figure 3: Workflow for a comparative cross-coupling study.
Conclusion
Both boronic acids and potassium organotrifluoroborates are powerful reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them depends on the specific requirements of the synthesis. Boronic acids may be preferred for their generally higher reactivity and when stability is not a major concern. Trifluoroborates, with their enhanced stability, ease of handling, and often excellent performance, represent a robust alternative, particularly for complex, multi-step syntheses and for substrates where the corresponding boronic acid is unstable. For optimal results, it is recommended to screen both classes of reagents for a given cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Structure of Furan-Containing Suzuki Coupling Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds. When these reactions involve furan moieties, a common scaffold in biologically active compounds, rigorous structural validation of the final product is paramount. This guide provides a comparative overview of essential analytical techniques for confirming the successful synthesis and purity of furan-containing Suzuki coupling products, complete with experimental data and detailed protocols.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[2][3] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
Key Analytical Techniques for Structural Validation
A multi-pronged analytical approach is essential to unambiguously confirm the structure and purity of the desired furan-containing product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of the synthesized molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
Data Interpretation:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons, the protons on the coupled aryl group, and any other substituents. Key aspects to analyze include:
-
Chemical Shifts (δ): The position of the signals indicates the electronic environment of the protons. Protons on the furan ring typically appear in the aromatic region, and their exact chemical shifts are influenced by the substitution pattern.
-
Multiplicity (Splitting Patterns): The splitting of signals (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, helping to establish connectivity.
-
Coupling Constants (J): The magnitude of the coupling constants provides information about the spatial relationship between coupled protons.
-
-
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. This is particularly useful for confirming the carbon skeleton and identifying the presence of quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for a Representative Product: 2-phenylfuran
| Analysis Type | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | Furan H3 | ~6.3-6.5 | d | ~3.4 |
| Furan H4 | ~6.2-6.4 | dd | ~3.4, ~1.8 | |
| Furan H5 | ~7.2-7.4 | d | ~1.8 | |
| Phenyl H (ortho) | ~7.6-7.8 | m | - | |
| Phenyl H (meta, para) | ~7.2-7.5 | m | - | |
| ¹³C NMR | Furan C2 | ~155-157 | - | - |
| Furan C5 | ~142-144 | - | - | |
| Furan C3 | ~105-107 | - | - | |
| Furan C4 | ~111-113 | - | - | |
| Phenyl C (ipso) | ~130-132 | - | - | |
| Phenyl C (ortho, meta, para) | ~124-129 | - | - |
Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary depending on the solvent and specific substituents.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through fragmentation analysis. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and identification of components in a reaction mixture.
Data Interpretation:
-
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the intact molecule, confirming its molecular weight.
-
Fragmentation Pattern: The molecular ion can break apart into smaller, charged fragments.[5] The pattern of these fragments is often characteristic of the molecule's structure and can help to confirm the connectivity of the furan and aryl rings.[6][7] For example, a common fragmentation might involve the cleavage of the bond between the furan and the aryl group.
Table 2: Expected Mass Spectrometry Data for 2-phenylfuran
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₀H₈O | - |
| Exact Mass | 144.0575 | Theoretical molecular weight |
| Molecular Ion (M⁺) | m/z 144 | Confirms the molecular weight of the product |
| Key Fragment Ions | m/z 115, 89, 77 | Corresponds to loss of CHO, C₂H₂O, and the phenyl group, respectively |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantifying the yield. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Data Interpretation:
-
Retention Time (RT): The time it takes for a compound to elute from the column is its retention time. Under a specific set of conditions (column, mobile phase, flow rate), the retention time is a characteristic property of a compound.
-
Peak Area: The area under a peak in the chromatogram is proportional to the concentration of that component. By comparing the peak area of the product to the areas of any impurity peaks, the purity can be determined.
Table 3: Comparison of Chromatographic Methods for Purity Analysis
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC) |
| Principle | Separation based on polarity. | Separation based on boiling point and volatility. |
| Stationary Phase | Typically nonpolar (e.g., C18). | A liquid or solid coated on a capillary column. |
| Mobile Phase | A polar solvent mixture (e.g., water/acetonitrile). | An inert gas (e.g., Helium). |
| Detector | UV-Vis, Diode Array Detector (DAD). | Flame Ionization Detector (FID), Mass Spectrometer (MS). |
| Advantages | Suitable for a wide range of compounds, non-destructive. | High resolution, can be coupled with MS for identification. |
| Considerations | Requires appropriate solvent selection for the analyte. | The compound must be volatile and thermally stable. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Furan Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the furan halide (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and a base such as cesium carbonate (2.5 eq.).[1]
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[1] Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq.).[1]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring overnight.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Sample Preparation for Analysis
-
NMR: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.[4]
-
GC-MS: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
HPLC: Prepare a stock solution of the purified product in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary for analysis.
Visualization of Workflows and Pathways
Comparison with Alternatives and Troubleshooting
While NMR, MS, and HPLC are the gold standards, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: Can confirm the presence of specific functional groups.
-
Elemental Analysis: Provides the empirical formula of the compound, which can corroborate the molecular formula determined by mass spectrometry.
Potential Challenges and Solutions:
-
Impurity Co-elution: In chromatography, an impurity may have a similar retention time to the product.[8] Changing the chromatographic conditions (e.g., mobile phase composition, column type) can often resolve this.
-
Complex NMR Spectra: Overlapping signals in the NMR spectrum can make interpretation difficult. Running the NMR in a different solvent or at a higher magnetic field strength can improve signal dispersion. 2D NMR techniques (e.g., COSY, HSQC) are also invaluable for resolving complex spectra.
-
Absence of Molecular Ion in MS: Some molecules are unstable under the ionization conditions and do not show a clear molecular ion peak. Using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can often overcome this issue.
By employing a combination of these powerful analytical techniques and a systematic approach to data interpretation, researchers can confidently validate the structure and purity of their furan-containing Suzuki coupling products, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (5-(Hydroxymethyl)furan-2-yl)boronic acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (5-(Hydroxymethyl)furan-2-yl)boronic acid, a compound that requires careful handling as hazardous waste.[1][2][3][4] Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).[1][3][4] All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][5]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[1][5] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible.[1][4] |
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste.[1][2] It is imperative not to mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3][6] Improper mixing can lead to unintended and dangerous chemical reactions.[4][7]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer.[3][6][7]
-
No Regular Trash Disposal: Under no circumstances should this chemical or its empty containers be disposed of in regular trash.[3][4][5]
-
Waste Segregation: Collect waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.[2][5][6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Collection
-
Solid Waste:
-
Carefully collect any solid waste, such as unused reagent, contaminated weighing paper, or absorbent materials from a spill cleanup.
-
Place the solid waste into a designated, compatible, and sealable hazardous waste container.[4][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[8]
-
-
Liquid Waste:
2. Container Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][4][5] The label should also indicate the date of initial waste accumulation.[2][4]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[2][4][8] The storage area should be well-ventilated, secure, and away from incompatible materials.[1][3]
3. Decontamination of Empty Containers
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[3] The first rinsate must be collected and disposed of as hazardous waste.[3]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[3] The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[3]
4. In-Lab Neutralization of Small Aqueous Waste Streams (If Permitted) For very small quantities of aqueous waste containing this compound, in-lab neutralization may be an option, but only if it is explicitly permitted by your institution and local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1]
-
Procedure: In a fume hood, while wearing all required PPE, slowly add a mild base such as sodium bicarbonate (baking soda) to the aqueous waste with stirring.[7]
-
pH Verification: After the reaction has subsided, check the pH of the solution. Continue adding the base until the pH is between 5.5 and 9.0.[1]
-
Final Disposal: Once neutralized, and only if permitted, the solution may be disposed of down the sanitary sewer with copious amounts of water.[1] It is imperative to confirm this practice is allowed by your institution and local wastewater authority. [1][7]
5. Waste Pickup and Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][6][8]
-
Provide a complete and accurate description of the waste material.[8]
Disposal Workflow
Caption: Disposal workflow for this compound.
In the event of a spill, immediately evacuate and secure the area. For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[8] Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[6][8] Decontaminate the spill area thoroughly. Report the spill to your supervisor and your institution's EHS department.[8]
References
Personal protective equipment for handling (5-(Hydroxymethyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for (5-(Hydroxymethyl)furan-2-yl)boronic acid (CAS Number: 1256355-56-2). Given the limited and sometimes inconsistent safety data available for this specific compound, a conservative approach is recommended, adhering to strict safety protocols applicable to both boronic acids and furan-containing compounds.
Hazard Identification and Precautions
This compound is classified by some suppliers as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Due to the furan moiety, precautions against potential peroxide formation and other hazards associated with furans should also be taken.[2][3]
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Potential for Peroxide Formation: Furan-containing compounds may form explosive peroxides upon exposure to air.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Consider double-gloving for enhanced protection.[4] | Prevents skin contact, which can cause irritation. |
| Body Protection | A laboratory coat is the minimum requirement.[4][6] For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat. | Protects against skin contact from spills and splashes. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7] | Minimizes the risk of respiratory tract irritation. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural workflow for handling this compound.
Operational and Disposal Plans
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Store separately from strong oxidizing agents and strong acids.[2][8]
-
Due to the furan moiety, consider storing under an inert atmosphere and protecting from light to prevent peroxide formation.[9]
Spill Management:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material such as vermiculite or sand.[2][10]
-
Collect: Place the contained waste into a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal:
-
Classification: this compound and any contaminated materials should be treated as hazardous waste.[2][5]
-
Collection: Collect all waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[5] The label should include the full chemical name.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5]
-
Disposal Route:
-
DO NOT dispose of this chemical down the drain or in regular trash.[2][10]
-
Contact your institution's EHS department for proper disposal procedures.[2][5] They will arrange for collection and disposal in accordance with local, state, and federal regulations.
-
While some weak boronic acids can be neutralized with a mild base for disposal, this should only be done for small quantities and with explicit approval from your EHS department and local authorities.[11] Given the furan component, this is generally not recommended.
-
References
- 1. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
